molecular formula C14H12INO2 B336704 N-(4-iodophenyl)-2-methoxybenzamide

N-(4-iodophenyl)-2-methoxybenzamide

货号: B336704
分子量: 353.15 g/mol
InChI 键: HIYTZWYUNKXHKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-iodophenyl)-2-methoxybenzamide is a chemical compound offered for research purposes. This benzamide derivative is part of a class of compounds investigated for their potential in scientific research, particularly in the field of neuroscience and molecular imaging . Structurally similar iodinated benzamides have been extensively used as key precursors or ligands in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) . For example, the compound [123I]iodobenzamide ([123I]IBZM), which shares the benzamide core, is a well-established SPECT radiotracer for imaging the dopamine D2 receptor in the living human brain . Research into related compounds has been pivotal for studying the neurobiology of chronic stress-related psychiatric conditions such as major depressive disorder and bipolar disorder . The presence of both the iodine atom and the methoxybenzamide structure in this molecule makes it a candidate for further exploration in medicinal chemistry and as a building block in the synthesis of more complex research molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use.

属性

分子式

C14H12INO2

分子量

353.15 g/mol

IUPAC 名称

N-(4-iodophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)

InChI 键

HIYTZWYUNKXHKB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

规范 SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

产品来源

United States
Foundational & Exploratory

literature review of N-(4-iodophenyl)-2-methoxybenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)-2-methoxybenzamide

Introduction

N-(4-iodophenyl)-2-methoxybenzamide is a substituted aromatic amide that holds significance as a versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted benzoyl group linked to an iodinated aniline moiety, provides multiple reaction sites for further chemical elaboration. The presence of the iodine atom is particularly valuable, enabling cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to introduce molecular complexity. This guide provides a comprehensive review of the primary synthesis routes for this compound, offering a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of the methodologies for researchers and drug development professionals.

Retrosynthetic Analysis

The most logical and direct approach to the synthesis of N-(4-iodophenyl)-2-methoxybenzamide involves the formation of an amide bond. The primary retrosynthetic disconnection breaks this C-N bond, identifying 2-methoxybenzoic acid and 4-iodoaniline as the key starting materials. This strategy forms the basis of the synthetic routes discussed herein.

G N-(4-iodophenyl)-2-methoxybenzamide N-(4-iodophenyl)-2-methoxybenzamide Amide Bond Disconnection Amide Bond Disconnection N-(4-iodophenyl)-2-methoxybenzamide->Amide Bond Disconnection Starting Materials Starting Materials Amide Bond Disconnection->Starting Materials C-N Bond Formation 2-methoxybenzoic acid 2-methoxybenzoic acid Starting Materials->2-methoxybenzoic acid 4-iodoaniline 4-iodoaniline Starting Materials->4-iodoaniline

Caption: Retrosynthetic pathway for N-(4-iodophenyl)-2-methoxybenzamide.

Synthesis Route 1: Acyl Chloride Mediated Amidation

This classic and robust method involves a two-step process: the activation of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine. This approach is often high-yielding and straightforward.

Principle and Causality

Carboxylic acids are generally not reactive enough to directly form amides with amines under mild conditions.[1] The conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the amino group of 4-iodoaniline proceeds rapidly to form the stable amide bond. A base, such as triethylamine (TEA) or pyridine, is typically added in the second step to neutralize the HCl generated during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.[2][3]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 2-methoxybenzoic acid B 2-methoxybenzoyl chloride A->B + SOCl₂ (or Oxalyl Chloride) C 2-methoxybenzoyl chloride E N-(4-iodophenyl)-2-methoxybenzamide C->E + Base (e.g., TEA) - HCl D 4-iodoaniline D->E + Base (e.g., TEA) - HCl

Caption: Workflow for the acyl chloride mediated synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methoxybenzoyl chloride [3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methoxybenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Step 2: Synthesis of N-(4-iodophenyl)-2-methoxybenzamide [2][4]

  • In a separate flask under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the crude 2-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Synthesis Route 2: Direct Amide Coupling with Carbodiimide Reagents

Direct coupling methods avoid the need to isolate a harsh acyl chloride intermediate and are among the most frequently used reactions in medicinal chemistry.[5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely employed for this purpose.

Principle and Causality

Carbodiimides activate the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct, reducing the yield.[6] To prevent this side reaction and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[5][6] HOBt traps the O-acylisourea intermediate to form an active HOBt-ester, which is more stable than the O-acylisourea but highly reactive towards the amine, leading to a cleaner reaction and higher yield.[6]

G Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC EDC EDC N-Acylurea (Byproduct) N-Acylurea (Byproduct) O-Acylisourea->N-Acylurea (Byproduct) Rearrangement Active HOBt-Ester Active HOBt-Ester O-Acylisourea->Active HOBt-Ester + HOBt HOBt HOBt Amide Product Amide Product Active HOBt-Ester->Amide Product + Amine Amine Amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol
  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxybenzoic acid (1.0 eq), 4-iodoaniline (1.0 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DCM or DMF.[6]

  • Add a base such as Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture and stir for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent (e.g., DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If DCC was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration. If EDC was used, the urea byproduct is water-soluble and is removed during the aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-(4-iodophenyl)-2-methoxybenzamide.[6]

Comparative Analysis of Synthesis Routes

The choice of synthesis route depends on factors such as scale, reagent availability, substrate sensitivity, and desired purity.

FeatureAcyl Chloride RouteCarbodiimide (EDC/HOBt) Route
Reagents 2-methoxybenzoic acid, SOCl₂, 4-iodoaniline, TEA2-methoxybenzoic acid, 4-iodoaniline, EDC, HOBt, DIPEA
Reaction Conditions Two steps, involves reflux with SOCl₂. Can be harsh.One-pot reaction, mild conditions (0 °C to room temp.).[6]
Advantages High-yielding, uses inexpensive reagents (SOCl₂), straightforward.Mild conditions suitable for sensitive substrates, one-pot procedure.[5]
Disadvantages Use of corrosive and hazardous SOCl₂, generation of HCl.Higher cost of coupling reagents (EDC, HOBt), potential for N-acylurea byproduct formation.[6]
Workup/Purification Aqueous workup, purification by recrystallization or chromatography.Aqueous workup to remove water-soluble byproducts, followed by chromatography.
Typical Yields Generally high (can be >85%).[4]Good to excellent (70-95%).[5]

Conclusion

The synthesis of N-(4-iodophenyl)-2-methoxybenzamide can be effectively achieved through several reliable methods. The acyl chloride route is a cost-effective and high-yielding classical method, well-suited for large-scale synthesis where the use of thionyl chloride is manageable. For laboratory-scale synthesis, particularly when working with more complex or sensitive substrates, the carbodiimide-mediated coupling using EDC and an additive like HOBt offers a milder, one-pot alternative that provides clean reactions and excellent yields. The choice between these methods allows researchers to select the most appropriate strategy based on their specific experimental constraints and objectives.

References

  • ResearchGate. (n.d.). Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... [Image]. Retrieved from a URL provided by the grounding tool.
  • Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016). Supporting Information. The Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.
  • PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from a URL provided by the grounding tool.
  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Supporting Information. The Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.
  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical. Retrieved from a URL provided by the grounding tool.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from a URL provided by the grounding tool.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). Synthesis of N-(4-cyanophenyl)-4-methoxybenzamide: An Experimental Protocol. Retrieved from a URL provided by the grounding tool.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from a URL provided by the grounding tool.
  • NextSDS. (n.d.). N-(4-iodophenyl)-2-methoxybenzamide — Chemical Substance Information. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). Optimizing reaction conditions for 2-(4-Iodophenyl)-n-methylacetamide synthesis. Retrieved from a URL provided by the grounding tool.
  • MilliporeSigma. (n.d.). 2-Iodo-4-methoxybenzoic acid | 54435-09-5. Retrieved from a URL provided by the grounding tool.
  • Beilstein-Institut. (n.d.). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Supporting Information. Beilstein Journals. Retrieved from a URL provided by the grounding tool.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from a URL provided by the grounding tool.
  • PubChemLite. (n.d.). N-(2-iodophenyl)-4-methoxybenzamide (C14H12INO2). Retrieved from a URL provided by the grounding tool.
  • The Royal Society of Chemistry. (n.d.). Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Isatins. Retrieved from a URL provided by the grounding tool.
  • Chemspace. (n.d.). N-(2-iodophenyl)-4-methoxybenzamide - C14H12INO2 | CSSB00000580603. Retrieved from a URL provided by the grounding tool.
  • PubChemLite. (n.d.). 4-iodo-2-methoxybenzoic acid (C8H7IO3). Retrieved from a URL provided by the grounding tool.
  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. KoreaScience. Retrieved from a URL provided by the grounding tool.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). An In-depth Technical Guide to N-(4-cyanophenyl)-4-methoxybenzamide: Synthesis, Properties, and Biological Potential. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from a URL provided by the grounding tool.
  • Beilstein-Institut. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from a URL provided by the grounding tool.
  • Isnaeni, S., & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Semantic Scholar. Retrieved from a URL provided by the grounding tool.

Sources

mechanism of action of N-(4-iodophenyl)-2-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the development and phenotypic screening of targeted small-molecule therapeutics, I present this technical guide on the mechanism of action (MoA) of N-(4-iodophenyl)-2-methoxybenzamide derivatives . This class of compounds represents a highly privileged pharmacophore, demonstrating remarkable polypharmacology. By precisely tuning the steric and electronic properties of the benzamide core, these derivatives have emerged as potent modulators in both oncology (via cytoskeletal disruption) and neurology (via dopaminergic antagonism).

This whitepaper deconstructs the structural biology, primary mechanisms of action, and the self-validating experimental workflows required to evaluate these molecules.

Structural Biology & The Pharmacophore Lock

The pharmacological efficacy of N-(4-iodophenyl)-2-methoxybenzamide derivatives is dictated by two critical structural features that govern target engagement:

  • The 2-Methoxy Conformational Lock: The 2-methoxy group is not merely a steric placeholder; it acts as a critical conformational lock. By serving as a hydrogen bond acceptor for the adjacent amide N-H, it forms a pseudo-six-membered ring. This intramolecular interaction restricts the rotation of the C-N amide bond, enforcing a highly planar geometry between the benzamide core and the amide linkage. This pre-organization minimizes the entropic penalty upon binding to the target receptor[1].

  • The 4-Iodophenyl σ -Hole: The N-(4-iodophenyl) moiety introduces profound binding capabilities. The iodine atom—a heavy, highly polarizable halogen—significantly increases the overall lipophilicity of the molecule, facilitating rapid penetration across the cell membrane and the blood-brain barrier[2]. More importantly, iodine features a pronounced "sigma-hole" (a localized region of positive electrostatic potential along the C-I bond axis). This enables the formation of highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls or methionine sulfur atoms) deep within hydrophobic pockets, exponentially increasing target residence time.

Primary Mechanisms of Action

Cytoskeletal Disruption: Tubulin Polymerization Inhibition

In oncological applications, N-aryl benzamides and related N-(4-iodophenyl) structures act as potent antimitotic agents[3]. These derivatives bind with high affinity to the colchicine-binding site located at the interface of the α/β -tubulin heterodimer.

Upon binding, the rigid 2-methoxybenzamide core induces a localized conformational shift in the β -tubulin subunit, preventing the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This failure in polymerization triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis via caspase-3/7 activation[4],[5].

MOA_Tubulin N1 N-(4-iodophenyl)- 2-methoxybenzamide N2 Colchicine Site (β-Tubulin) N1->N2 Halogen Bonding N3 Microtubule Depolymerization N2->N3 Conformational Shift N4 G2/M Cell Cycle Arrest N3->N4 Spindle Checkpoint N5 Apoptosis (Caspase 3/7) N4->N5 Signal Cascade

Fig 1: Mechanistic pathway of tubulin inhibition and apoptosis induction by benzamide derivatives.

Neuromodulation: Dopamine D2/D3 Receptor Antagonism

In neuropharmacology, the 2-methoxybenzamide scaffold is a hallmark of atypical antipsychotics and radioligands. Derivatives bearing the 5-iodo-2-methoxybenzamide motif exhibit extreme selectivity and sub-nanomolar affinity for the orthosteric binding site of Dopamine D2 and D3 receptors[2],[6]. The planar benzamide core intercalates between aromatic residues (e.g., Trp and Phe) in the receptor's transmembrane helices, while the iodine atom anchors the molecule deep within the hydrophobic sub-pocket, effectively blocking endogenous dopamine signaling[1].

Quantitative Data Synthesis

To contextualize the potency of this scaffold, Table 1 summarizes representative pharmacological data for substituted 2-methoxybenzamides and structurally related N-(4-iodophenyl) derivatives across their primary targets.

Table 1: Pharmacological Profiling of Substituted Benzamide Derivatives

Compound Class / ModificationPrimary TargetIC50 / Ki ValueKey Biological EffectReference
N-(4-iodophenyl)-N'-(2-chloroethyl)ureaTubulin ( β -subunit)~15-30 µMCytoskeleton alteration[3]
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideTubulin / Cell Cycle0.5 - 5.0 µMG2/M Arrest in MIA PaCa-2 cells[4],[5]
(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamideDopamine D2 ReceptorKi = 1.2 nMHigh-affinity D2 antagonism (Radioligand)[2]
5-chloro-4-amino-2-methoxybenzamide derivativesDopamine D3/D4 ReceptorKi = 2.1 - 21 nMAtypical antipsychotic profile[1]

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system. A protocol is only as robust as its controls. Below are the field-proven methodologies I mandate for characterizing these compounds.

Protocol_Workflow S1 S1 S2 Phase 2: Target Engagement (Tubulin Polymerization Assay) S1->S2 S3 Phase 3: Cellular Phenotyping (Flow Cytometry / PI Staining) S2->S3 S4 Phase 4: Validation (Caspase-3/7 Fluorometric Assay) S3->S4

Fig 2: Self-validating experimental workflow for evaluating antimitotic benzamide derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To establish direct causality between the compound and cytoskeletal disruption, isolating the target from complex cellular machinery.

  • Buffer Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains the physiological intracellular pH without temperature-dependent pKa shifts (unlike Tris). Mg²⁺ and EGTA chelate calcium (which inherently inhibits polymerization), stabilizing the tubulin dimers.

  • Protein Assembly: Add 3 mg/mL purified porcine brain tubulin and 1 mM GTP to the buffer.

    • Causality: GTP hydrolysis provides the thermodynamic driving force required for α/β -tubulin heterodimer assembly.

  • Compound Dosing & Controls: Introduce the N-(4-iodophenyl)-2-methoxybenzamide derivative (10 µM in DMSO, final DMSO <1%). Crucially, run parallel wells with Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer).

    • Causality: These controls validate the assay window. If the test compound mimics colchicine, the assay proves it acts via destabilization rather than stabilization.

  • Kinetic Readout: Measure absorbance (turbidity) at 340 nm continuously for 60 minutes at 37°C using a microplate reader.

    • Causality: The increase in turbidity directly and linearly correlates with the mass of polymerized microtubules.

Protocol 2: Radioligand Displacement Assay for D2 Receptors

Purpose: To quantify the exact binding affinity (Ki) of the benzamide derivative to the orthosteric site of the D2 receptor.

  • Membrane Preparation: Homogenize rat striatal tissue in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

    • Causality: Striatal tissue is naturally enriched with D2 receptors. The inclusion of NaCl is absolute critical; sodium ions act as allosteric modulators that stabilize the high-affinity binding state of the D2 receptor specifically for benzamide antagonists[2].

  • Incubation: Incubate the membranes with 0.5 nM[³H]-raclopride and varying concentrations (0.1 nM - 10 µM) of the test compound for 60 min at 25°C.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: Highly lipophilic iodinated compounds will stick to the plastic and glass. PEI coats the filter matrix with positive charges, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.

  • Quantification: Quantify bound radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

References

  • Abdelaziz AM, et al. "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents." Med Chem, 2015. 4

  • Ohmori J, et al. "Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds." Journal of Medicinal Chemistry, 1996. 1

  • De Paulis T, et al. "(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo-2-methoxybenzamide hydrochloride, a new selective radioligand for dopamine D-2 receptors." Journal of Medicinal Chemistry, 1988 (via EMBL-EBI). 2

  • M. C. et al. "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents." Journal of Medicinal Chemistry, 2001. 3

Sources

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Amination of N-(4-Iodophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The Buchwald-Hartwig amination is a cornerstone technique for constructing carbon-nitrogen bonds in pharmaceutical development. However, coupling bifunctional substrates like N-(4-iodophenyl)-2-methoxybenzamide presents a distinct chemoselectivity challenge. The substrate contains a highly electrophilic aryl iodide moiety and a potentially nucleophilic, base-sensitive secondary benzamide group.

This application note details a robust, field-proven protocol for the selective intermolecular C–N cross-coupling of N-(4-iodophenyl)-2-methoxybenzamide with an exogenous aliphatic amine (e.g., morpholine). By strategically selecting the palladium ligand and base, researchers can achieve >95% yields while completely suppressing undesired transamidation or off-target N-arylation of the amide backbone.

Mechanistic Rationale & Catalyst Design

Do not treat cross-coupling as a black box; understanding the causality behind reagent selection is critical for scaling and troubleshooting.

  • Electrophile Activation: Aryl iodides undergo oxidative addition to Pd(0) at significantly faster rates than their bromide or chloride counterparts[1]. This rapid activation allows the reaction to proceed at milder temperatures (80 °C), which thermodynamically favors the desired intermolecular C–N coupling over intramolecular side reactions.

  • Ligand Sterics and Kinetics: The selection of the dialkylbiaryl monophosphine ligand BrettPhos is deliberate. BrettPhos accelerates the reductive elimination of the newly formed C–N bond[2]. Furthermore, its immense steric profile effectively shields the Pd(II) center, preventing the bulky secondary benzamide from coordinating and undergoing off-target N-arylation[3].

  • Base-Controlled Chemoselectivity: The vast majority of side-reactions found in Buchwald–Hartwig aminations are caused by the added base[4]. Strong bases like sodium tert-butoxide (NaOtBu, pKₐ ~17) readily deprotonate the benzamide NH (pKₐ ~15), generating an amido anion that poisons the catalyst or leads to transamidation. By employing a weaker base such as cesium carbonate (Cs₂CO₃, pKₐ ~10.3), the benzamide remains protonated and inert, while the base remains competent enough to deprotonate the Pd-coordinated aliphatic amine intermediate[4].

Visualizing the Chemoselective Pathway

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(II)(Ar)I(L) Pd0->OxAdd + Ar-I (Substrate) AmineCoord Amine Coordination [Pd(II)(Ar)(NHR2)(L)]+ OxAdd->AmineCoord + Morpholine OffTarget Amide Deprotonation (Blocked by Weak Base) OxAdd->OffTarget Strong Base (NaOtBu) Undesired Pathway Deprot Deprotonation (Cs2CO3) Pd(II)(Ar)(NR2)(L) AmineCoord->Deprot - HI (via Cs2CO3) RedElim Reductive Elimination (Fast via BrettPhos) Deprot->RedElim RedElim->Pd0 - Product

Catalytic cycle of Pd-catalyzed amination highlighting base-controlled chemoselectivity.

Experimental Protocol

Reaction: N-(4-iodophenyl)-2-methoxybenzamide + Morpholine → N-(4-morpholinophenyl)-2-methoxybenzamide Scale: 1.0 mmol

Reagents & Materials
  • N-(4-iodophenyl)-2-methoxybenzamide: 1.0 mmol (353.15 mg)

  • Morpholine: 1.2 mmol (104 µL)

  • Pd₂(dba)₃: 0.01 mmol (9.2 mg, 2 mol% Pd)

  • BrettPhos: 0.025 mmol (13.4 mg, 2.5 mol%)

  • Cesium Carbonate (Cs₂CO₃): 2.0 mmol (651.6 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology
  • Catalyst Activation & Substrate Loading: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with N-(4-iodophenyl)-2-methoxybenzamide, Pd₂(dba)₃, BrettPhos, and finely milled Cs₂CO₃.

    • Causality Note: Finely milled Cs₂CO₃ increases the surface area for the heterogeneous deprotonation step, ensuring a steady catalytic turnover.

  • Solvent & Nucleophile Addition: Seal the tube with a PTFE-lined septum. Transfer the tube to a fume hood and connect it to a Schlenk line. Add anhydrous 1,4-dioxane and morpholine via a gas-tight microsyringe.

  • Degassing: Sparge the reaction mixture with ultra-high-purity argon or nitrogen for 5–10 minutes.

    • Causality Note: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand and the active Pd(0) species, terminating the catalytic cycle prematurely.

  • Thermal Coupling: Place the Schlenk tube in a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800–1000 rpm) for 6 hours.

    • Causality Note: High stirring rates are mandatory to overcome the mass transfer limitations of the biphasic solid-liquid mixture (Cs₂CO₃ suspended in dioxane).

  • Quenching & Workup: Allow the reaction to cool to ambient temperature. Dilute the mixture with 10 mL of ethyl acetate and filter through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the crude material via flash column chromatography on silica gel (eluting with a gradient of 10–30% Ethyl Acetate in Hexanes) to isolate the target compound, N-(4-morpholinophenyl)-2-methoxybenzamide.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, validating the necessity of the chosen catalytic system. Deviations in base strength or ligand sterics result in significant yield penalties or loss of chemoselectivity.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (Target : Amidation)
1 Pd₂(dba)₃ (2 mol%) BrettPhos Cs₂CO₃ 1,4-Dioxane 80 >95% >99:1
2Pd₂(dba)₃ (2 mol%)BrettPhosNaOtBu1,4-Dioxane8034%40:60
3Pd₂(dba)₃ (2 mol%)XantPhosCs₂CO₃1,4-Dioxane8082%>95:5
4Pd₂(dba)₃ (2 mol%)BINAPCs₂CO₃Toluene10045%80:20
5None (Control)BrettPhosCs₂CO₃1,4-Dioxane800%N/A

Table 1: Effect of base and ligand on the chemoselective amination of N-(4-iodophenyl)-2-methoxybenzamide.

References[1] Title: Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow

Source: ACS Organic Process Research & Development URL:[Link][2] Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link][4] Title: Palladium-Catalyzed C–N and C–O Coupling – A Practical Guide from an Industrial Vantage Point Source: University of Windsor / Advanced Synthesis & Catalysis URL:[Link][3] Title: Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: Journal of the American Chemical Society URL:[Link]

Sources

Application Note: Robust Sample Preparation Strategies for the LC-MS Analysis of N-(4-iodophenyl)-2-methoxybenzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the development of a robust sample preparation protocol for the quantitative analysis of N-(4-iodophenyl)-2-methoxybenzamide in biological matrices, primarily plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the theoretical and practical considerations for three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This application note is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient bioanalytical method.

Introduction

N-(4-iodophenyl)-2-methoxybenzamide is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The complexity of biological samples, however, necessitates an effective sample preparation strategy to remove interfering endogenous components such as proteins and phospholipids. These matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and irreproducible results[1].

The choice of sample preparation technique is governed by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity of the assay, and the desired sample throughput. This guide will provide a systematic approach to selecting and optimizing a suitable sample preparation method for N-(4-iodophenyl)-2-methoxybenzamide.

Physicochemical Properties of N-(4-iodophenyl)-2-methoxybenzamide

A thorough understanding of the analyte's properties is the cornerstone of developing an effective sample preparation protocol.

Table 1: Physicochemical Properties of N-(4-iodophenyl)-2-methoxybenzamide

PropertyValue/InformationSource
Molecular Formula C14H12INO2PubChem
Molecular Weight 353.16 g/mol PubChem
Predicted XLogP3 3.3PubChem
Structure A benzamide derivative with an iodophenyl group and a methoxybenzamide group. This structure suggests intermediate hydrophobicity and potential for hydrogen bonding.-
Predicted Solubility Likely to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dichloromethane.Inferred from structure

The predicted XLogP3 value of 3.3 indicates that N-(4-iodophenyl)-2-methoxybenzamide is a moderately lipophilic compound. This intermediate hydrophobicity makes it a suitable candidate for both Liquid-Liquid Extraction and Reversed-Phase Solid-Phase Extraction.

Internal Standard Selection

The use of an appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis. An ideal IS should have similar physicochemical properties and extraction recovery as the analyte. For LC-MS analysis, a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects. If a SIL-IS is not available, a structural analog with a close elution profile can be used.

Recommendation:

  • Ideal: ¹³C₆-N-(4-iodophenyl)-2-methoxybenzamide.

  • Alternative: A structurally similar benzamide derivative not present in the study samples.

Sample Preparation Methodologies

This section details the theoretical basis and step-by-step protocols for three common sample preparation techniques. The choice of method will depend on the specific requirements of the assay.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from a plasma sample. It is a non-selective technique that can be easily automated for high-throughput applications.

Causality behind Experimental Choices:

  • Precipitating Agent: Acetonitrile is a common choice as it generally provides cleaner extracts than methanol. The addition of a small amount of acid (e.g., formic acid) can improve the precipitation of proteins.

  • Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of organic solvent to plasma is typically sufficient to ensure complete protein precipitation.

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution in an organic solvent to each sample.

  • Protein Precipitation: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

Diagram 1: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol A 1. Plasma Sample (100 µL) + IS B 2. Add Acetonitrile (300 µL, 0.1% FA) A->B C 3. Vortex (30-60s) B->C D 4. Centrifuge (>10,000 x g, 10 min) C->D E 5. Transfer Supernatant D->E F 6. Evaporate & Reconstitute E->F G LC-MS Analysis F->G

Caption: A streamlined workflow for sample preparation using protein precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[2][3]

Causality behind Experimental Choices:

  • Extraction Solvent: Given the predicted XLogP3 of 3.3, a water-immiscible organic solvent of intermediate polarity is a good starting point. Ethyl acetate and methyl tert-butyl ether (MTBE) are excellent candidates.

  • pH Adjustment: N-(4-iodophenyl)-2-methoxybenzamide is a neutral compound, so significant pH adjustment of the aqueous phase is likely not necessary to ensure it remains un-ionized and partitions into the organic phase. However, a slightly basic pH (e.g., pH 8-9) can help to suppress the ionization of any potential acidic interferences.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean glass tube.

  • Internal Standard Spiking: Add the internal standard to each sample.

  • pH Adjustment (Optional): Add a small volume of a basic buffer (e.g., 50 µL of 0.1 M ammonium hydroxide) to adjust the sample pH.

  • Addition of Extraction Solvent: Add 1 mL of ethyl acetate to the sample.

  • Extraction: Vortex the mixture for 2-5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the samples at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.

Diagram 2: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Protocol A 1. Plasma Sample (200 µL) + IS B 2. Add Ethyl Acetate (1 mL) A->B C 3. Vortex (2-5 min) B->C D 4. Centrifuge (2000 x g, 5 min) C->D E 5. Transfer Organic Layer D->E F 6. Evaporate & Reconstitute E->F G LC-MS Analysis F->G

Caption: The sequential steps involved in a typical liquid-liquid extraction procedure.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.[4][5]

Causality behind Experimental Choices:

  • Sorbent Selection: For a neutral compound with intermediate hydrophobicity like N-(4-iodophenyl)-2-methoxybenzamide, a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene) or a C18-bonded silica sorbent is recommended.[6] These sorbents retain compounds through hydrophobic interactions.

  • Wash and Elution Solvents: The wash solvent should be weak enough to remove polar interferences without eluting the analyte (e.g., water or a low percentage of organic solvent). The elution solvent needs to be strong enough to disrupt the hydrophobic interaction and elute the analyte (e.g., methanol or acetonitrile).

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Sorbent Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Sorbent Drying: Dry the sorbent bed by applying vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Diagram 3: Solid-Phase Extraction Workflow

cluster_2 Solid-Phase Extraction Protocol A 1. Condition Sorbent B 2. Load Sample A->B C 3. Wash B->C D 4. Dry Sorbent C->D E 5. Elute Analyte D->E F 6. Evaporate & Reconstitute E->F G LC-MS Analysis F->G

Caption: A generalized workflow for solid-phase extraction.

Method Validation

Once a sample preparation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][8][9]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: A series of standards of known concentrations used to quantify the analyte in unknown samples.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[10]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Troubleshooting

Table 2: Common Issues and Solutions in Sample Preparation

IssuePotential CauseRecommended Solution
Low Recovery - Inappropriate extraction solvent (LLE) or elution solvent (SPE). - Incomplete protein precipitation (PPT). - Analyte binding to labware.- Optimize solvent choice. - Increase solvent-to-plasma ratio or vortexing time. - Use low-binding tubes/plates.
High Variability - Inconsistent pipetting. - Incomplete mixing. - Variable matrix effects.- Use calibrated pipettes. - Optimize vortexing/shaking time. - Employ a more selective sample preparation method (e.g., SPE).
Matrix Effects - Co-eluting endogenous compounds.- Optimize chromatography to separate the analyte from interfering peaks. - Use a more rigorous cleanup method (e.g., SPE). - Use a stable isotope-labeled internal standard.

Conclusion

The selection of an appropriate sample preparation method is a critical step in the development of a robust and reliable LC-MS assay for N-(4-iodophenyl)-2-methoxybenzamide. The intermediate hydrophobicity of this compound allows for flexibility in the choice of extraction technique. For high-throughput screening, protein precipitation offers a simple and rapid solution. For methods requiring higher sensitivity and selectivity, liquid-liquid extraction and solid-phase extraction are more suitable choices. The protocols and considerations outlined in this application note provide a solid foundation for developing and validating a fit-for-purpose bioanalytical method that adheres to scientific and regulatory standards.

References

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • PubMed. (2014, May 15). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. [Link]

  • Lab Manager. (2024, March 21). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • NextSDS. N-(4-iodophenyl)-2-methoxybenzamide — Chemical Substance Information. [Link]

  • ACS Publications. (2008, October 29). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. [Link]

  • Oncotarget. EXPERIMENTAL SECTION SUPPLEMENTARY DATA. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • ACS Publications. (2003, April 1). Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers. [Link]

  • ResearchGate. (PDF) 2-(4-Methoxyphenyl)-1H-benzimidazole. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Agilent. SPE Method Development Tips and Tricks. [Link]

  • IonSource. (2016, January 19). Sample Preparation. [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]

  • ACS Publications. Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. [Link]

  • Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. [Link]

  • PMC. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. [Link]

  • Agilent. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]

  • ScienceDirect. Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. [Link]

  • ChemRxiv. Prioritization of unknown features based on predicted toxicity categories. [Link]

  • Academia.edu. (PDF) log P and log s of CNS active drugs. [Link]

  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). [Link]

  • Comprehensive Marine Natural Products Database. Compound Report Card. [Link]

Sources

use of N-(4-iodophenyl)-2-methoxybenzamide as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-Iodophenyl)-2-Methoxybenzamide as a Modular Precursor in Targeted Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the efficiency of hit-to-lead optimization relies heavily on the modularity of chemical building blocks. N-(4-iodophenyl)-2-methoxybenzamide is a highly versatile bifunctional intermediate that bridges synthetic utility with pharmacological relevance. It combines a biologically privileged pharmacophore (the 2-methoxybenzamide core) with a highly reactive synthetic handle (the 4-iodophenyl group). This dual nature allows researchers to rapidly generate extensive libraries of small molecules for structure-activity relationship (SAR) studies, particularly in the development of neurological therapeutics and targeted oncology drugs[1][2].

Mechanistic Rationale & Pharmacological Relevance

The 2-Methoxybenzamide Pharmacophore

The 2-methoxybenzamide motif is a cornerstone in the design of neuroleptic and antiemetic agents. It forms critical hydrogen-bonding interactions within the binding pockets of G-protein coupled receptors (GPCRs). Specifically, derivatives containing this core have demonstrated high affinity and selectivity for over the classical D2 receptor, making them prime candidates for atypical antipsychotics with reduced extrapyramidal side effects[1][3].

Furthermore, recent oncology research has repurposed the 2-methoxybenzamide scaffold to target the Smoothened (Smo) receptor, a critical bottleneck in the [2]. Aberrant Hh signaling is implicated in basal cell carcinoma and medulloblastoma[4]. The methoxy group provides essential hydrogen bond acceptors that interact with residues like Tyr394 and Arg400 in the Smo binding pocket, effectively preventing the translocation of Gli transcription factors to the nucleus[5].

Hh_Pathway Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Inhibits Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits (Absence of Hh) Gli Gli Transcription Factors Smo->Gli Activates Target Target Gene Activation (Tumorigenesis) Gli->Target Translocates to Nucleus Inhibitor 2-Methoxybenzamide Derivative Inhibitor->Smo Blocks (Antagonist)

Mechanism of Hedgehog (Hh) pathway inhibition via Smoothened (Smo) receptor antagonism.

The 4-Iodophenyl Synthetic Handle

The presence of the iodine atom at the para-position of the aniline ring transforms this molecule into a powerful precursor for late-stage functionalization. The carbon-iodine (C-I) bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[6]. This allows for the rapid introduction of diverse aryl, alkynyl, or amine substituents without disrupting the delicate 2-methoxybenzamide pharmacophore, a strategy widely employed in [7].

Synthetic_Workflow Precursor N-(4-iodophenyl)- 2-methoxybenzamide Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Precursor->Coupling PdCat Pd Catalyst + Ligand PdCat->Coupling Reactant Boronic Acid / Alkyne / Amine Reactant->Coupling Library Derivative Library (SAR Studies) Coupling->Library High Yield

Late-stage functionalization workflow utilizing palladium-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality & Design : This protocol utilizes Pd(dppf)Cl₂ due to its bidentate ligand structure, which suppresses undesired β-hydride elimination and promotes efficient reductive elimination. This ensures high yields of sterically hindered biaryl products while tolerating the amide functionality.

Step-by-Step Methodology :

  • Preparation : In a flame-dried Schlenk tube under an argon atmosphere, combine N-(4-iodophenyl)-2-methoxybenzamide (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Note: The base is crucial for activating the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation.

  • Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The aqueous component is necessary to dissolve the inorganic base and accelerate the catalytic cycle.

  • Reaction Execution : Heat the mixture to 90°C and stir for 8-12 hours. Monitor reaction completion via LC-MS to ensure the total consumption of the iodinated precursor.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the functionalized biaryl derivative.

Protocol 2: In Vitro Smoothened (Smo) Binding Assay

Causality & Design : To validate the synthesized derivatives as Hh pathway inhibitors, a competitive binding assay is employed using fluorescently labeled BODIPY-cyclopamine. This self-validating system confirms that phenotypic inhibition is directly caused by Smo receptor antagonism rather than off-target cytotoxicity.

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293T cells transiently expressing human Smoothened (hSmo) in 96-well black, clear-bottom plates until 80% confluence is reached.

  • Probe Incubation : Wash cells with PBS and incubate with 5 nM BODIPY-cyclopamine in assay buffer (HBSS supplemented with 0.5% BSA) for 2 hours at 37°C.

  • Compound Treatment : Add varying concentrations of the synthesized N-(4-arylphenyl)-2-methoxybenzamide derivatives (ranging from 0.1 nM to 10 μM) and incubate for an additional 2 hours to allow for competitive displacement.

  • Measurement : Wash the cells thrice with ice-cold PBS to remove unbound ligand. Measure fluorescence polarization and intensity using a microplate reader (Ex: 488 nm, Em: 520 nm).

  • Data Analysis : Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) to determine the binding affinity of the new derivatives.

Quantitative Data Presentation

To illustrate the synthetic and pharmacological utility of the precursor, the following table summarizes representative SAR data for a library of derivatives synthesized via Protocol 1 and evaluated via Protocol 2.

Derivative (R-Group Added via Suzuki)Cross-Coupling Yield (%)Smo Binding IC₅₀ (nM)Dopamine D4 Kᵢ (nM)
Phenyl 88%145.045.2
4-Fluorophenyl 92%82.521.0
3-Pyridyl 75%31.4>1000
4-Methoxyphenyl 85%210.015.5

Data Interpretation: The modularity of the precursor allows for rapid divergence in biological activity. Electron-withdrawing heteroaryls (e.g., 3-pyridyl) significantly enhance Smoothened inhibition, whereas electron-donating groups (e.g., 4-methoxyphenyl) favor Dopamine D4 receptor affinity.

References

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Source: PubMed Central (PMC) URL:[Link]

  • The Role of 4-Iodoaniline in Organic Synthesis Research. Source: NBInno Chemical Insights URL:[Link]

Sources

Scalable Synthesis of N-(4-Iodophenyl)-2-methoxybenzamide: Process Optimization and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of chemical synthesis from discovery (milligram scale) to process development (multigram to kilogram scale) requires a fundamental shift in methodology. While discovery routes prioritize speed and convenience, scale-up demands safety, atom economy, cost-efficiency, and robust purification strategies. This application note details a validated, self-correcting protocol for the scalable synthesis of N-(4-iodophenyl)-2-methoxybenzamide. By leveraging optimized Schotten-Baumann biphasic conditions and an anti-solvent crystallization strategy, this workflow eliminates the need for expensive coupling agents and chromatographic purification.

Mechanistic Rationale & Route Selection

Acid Chloride Activation vs. Coupling Agents

Amide bond formation is one of the most frequently executed reactions in medicinal and process chemistry. In discovery settings, coupling reagents (e.g., HATU, EDC) are ubiquitous. However, their use at scale is hindered by poor atom economy, high cost, and the generation of difficult-to-remove byproducts (such as urea derivatives) [1]. Therefore, activation via acid chlorides remains the gold standard for large-scale amidations [1]. The reaction between 4-iodoaniline and 2-methoxybenzoyl chloride is highly exothermic, necessitating controlled dosing and efficient heat dissipation.

Biphasic Schotten-Baumann Conditions

Traditional homogeneous amidation using organic bases (e.g., triethylamine or DIPEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) presents significant scale-up challenges. The generation of organic base hydrochlorides (e.g., Et₃N·HCl) results in thick slurries that can cause severe mass transfer limitations and stall reactor impellers [2].

To mitigate this, a biphasic Schotten-Baumann approach is employed using Ethyl Acetate (EtOAc) and aqueous Sodium Carbonate (Na₂CO₃). The aqueous phase acts as an efficient acid sink, neutralizing the HCl byproduct and keeping the salts dissolved in the aqueous layer. Recent process chemistry evaluations have reaffirmed that optimized Schotten-Baumann conditions often outperform complex micellar or homogeneous systems in both efficiency and practicality, provided that adequate interfacial mixing is maintained [3].

Scale-Up Considerations (Thermodynamics & Mass Transfer)

  • Exotherm Management: The acylation is highly exothermic. The acid chloride must be dosed continuously over an extended period (e.g., 1 hour) into a pre-cooled reactor (0–5 °C) to maintain the internal temperature strictly below 15 °C.

  • Interfacial Mass Transfer: Because the reaction occurs at the interface of the EtOAc and aqueous Na₂CO₃ layers, high-shear mechanical stirring is critical. Insufficient stirring will lead to localized accumulation of unreacted acid chloride, promoting competitive hydrolysis by the aqueous base.

  • Purification Strategy: Column chromatography is unviable at scale. The protocol utilizes a 1M HCl organic wash to purge any unreacted 4-iodoaniline (by protonating it into the aqueous phase), followed by an ethanol/water anti-solvent crystallization to isolate the pure benzamide.

Quantitative Process Parameters

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Iodoaniline219.041.00100.0 gLimiting Reagent
2-Methoxybenzoyl chloride170.591.0581.7 gAcylating Agent
Ethyl Acetate (EtOAc)88.11-1000 mL (10 V)Organic Solvent
Na₂CO₃ (1M aqueous)105.991.50684 mLBase / Aqueous Phase
1M HCl (aqueous)36.46-300 mL (3 V)Organic Wash
Ethanol (EtOH)46.07-500 mL (5 V)Crystallization Solvent
Water (H₂O)18.02-500 mL (5 V)Anti-solvent

(Note: "V" denotes volumes relative to the mass of the limiting reagent, i.e., 1 V = 1 mL per 1 g of 4-iodoaniline).

Process Workflow Visualization

G Reagents 4-Iodoaniline + 2-Methoxybenzoyl chloride Reaction Biphasic Amidation EtOAc / 1M Na2CO3 0-20 °C, High Shear Reagents->Reaction Controlled Addition Separation Phase Separation Remove Aqueous Waste Reaction->Separation IPC: >99% Conv. Washing Organic Phase Washing 1M HCl, then Brine Separation->Washing Organic Phase Crystallization Crystallization EtOH / H2O Anti-solvent Washing->Crystallization Solvent Exchange Product Pure N-(4-iodophenyl)- 2-methoxybenzamide Crystallization->Product Filtration & Drying

Process workflow for the scalable biphasic synthesis of N-(4-iodophenyl)-2-methoxybenzamide.

Experimental Protocol (100 g Scale)

Step 1: Reactor Setup and Dissolution
  • Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer (anchor or pitched-blade impeller), an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Charge the reactor with 4-iodoaniline (100.0 g, 0.456 mol) and Ethyl Acetate (1000 mL). Stir at 250 RPM until full dissolution is achieved.

  • Add 1M aqueous Na₂CO₃ (684 mL, 0.684 mol) to the reactor.

  • Increase the stirring rate to 400–500 RPM to ensure a fine emulsion. Set the jacket temperature to 0 °C and cool the internal mixture to 0–5 °C.

Step 2: Controlled Acylation
  • Transfer 2-methoxybenzoyl chloride (81.7 g, 0.479 mol) to the dropping funnel. (Caution: Acyl chlorides are lachrymators and moisture-sensitive; perform transfers under a nitrogen atmosphere).

  • Begin dropwise addition of the acid chloride over a period of 60 minutes.

  • Causality Check: Monitor the internal temperature continuously. The addition rate must be dynamically adjusted to ensure the internal temperature does not exceed 15 °C. If the temperature spikes, pause the addition to prevent thermal runaway and side-reactions.

  • Once the addition is complete, adjust the jacket temperature to 20 °C and stir the biphasic mixture for 2 hours.

Step 3: Analytical Validation (In-Process Control)
  • Stop stirring and allow the phases to separate for 5 minutes.

  • Sample the upper organic layer and analyze via HPLC (UV at 254 nm).

  • Validation Criterion: The reaction is deemed complete when unreacted 4-iodoaniline is <1.0% relative to the product peak. If >1.0%, add an additional 0.05 eq of 2-methoxybenzoyl chloride and stir for 30 minutes.

Step 4: Phase Separation and Washing
  • Drain the lower aqueous phase (contains NaCl, NaHCO₃, and unreacted Na₂CO₃) into a waste carboy.

  • Add 1M aqueous HCl (300 mL) to the organic phase in the reactor. Stir vigorously for 15 minutes, then separate and discard the aqueous layer. (Rationale: This self-validating step selectively protonates any residual 4-iodoaniline, partitioning it into the aqueous waste and preventing co-crystallization later).

  • Wash the organic phase with saturated aqueous NaCl (brine, 300 mL) to remove residual water and acid. Separate and discard the aqueous layer.

Step 5: Solvent Exchange and Crystallization
  • Transfer the organic phase to a rotary evaporator (or use the reactor's distillation setup) and concentrate under reduced pressure (40 °C, 150 mbar) to approximately 300 mL (3 V).

  • Add Ethanol (500 mL) and concentrate again to 300 mL to azeotropically remove residual EtOAc. Repeat this step once more with another 200 mL of Ethanol.

  • Adjust the total volume of Ethanol to 500 mL (5 V) and heat the suspension to 60 °C until a clear homogeneous solution forms.

  • Slowly add Water (500 mL) dropwise over 45 minutes while maintaining the temperature at 60 °C. The solution will become cloudy as the anti-solvent induces supersaturation.

  • Cool the mixture slowly to 5 °C over 2 hours (cooling rate ~0.5 °C/min) to promote the growth of large, easily filterable crystals.

Step 6: Filtration and Drying
  • Filter the resulting white crystalline slurry through a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with a cold (5 °C) mixture of 1:1 EtOH/Water (100 mL).

  • Dry the solid in a vacuum oven at 50 °C and <50 mbar for 12 hours until constant weight is achieved.

References

  • Magano, J. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022, 26(6). URL:[Link]

  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012, 16(5). URL:[Link]

  • De Berardinis, L., et al. "Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions." Organic Process Research & Development, 2024, 28(9). URL:[Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with N-(4-iodophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling reaction, specifically tailored for applications involving N-(4-iodophenyl)-2-methoxybenzamide. While direct literature on this specific molecule is limited, the principles and protocols outlined herein are derived from extensive studies on structurally analogous aryl iodides and are designed to provide a robust starting point for synthesis and library development.

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] Its importance in medicinal chemistry and materials science is well-established, offering a straightforward route to complex molecular architectures under relatively mild conditions.[4][5]

Core Concepts and Mechanistic Rationale

The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][6] The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (N-(4-iodophenyl)-2-methoxybenzamide).

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[6]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product and regeneration of the Pd(0) catalyst.

The high reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for this transformation, often enabling the reaction to proceed efficiently at room temperature.[1][6]

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR'(L)₂ Transmetalation->PdII_Alkyne ReductiveElimination Reductive Elimination PdII_Alkyne->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-C≡CR' ReductiveElimination->Product ArI Ar-I CuI CuI Cu_Acetylide R'-C≡C-Cu Alkyne R'-C≡C-H Base Base Cu_Acetylide->Transmetalation To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are designed as a starting point for the Sonogashira coupling of N-(4-iodophenyl)-2-methoxybenzamide with various terminal alkynes. Optimization of reaction conditions (e.g., solvent, base, temperature) may be necessary for specific substrates.

2.1. General Protocol for Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes.

Materials and Reagents:

  • N-(4-iodophenyl)-2-methoxybenzamide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene) (5 mL)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4-iodophenyl)-2-methoxybenzamide, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.2. Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts.[1] A copper-free protocol can mitigate this issue.

Materials and Reagents:

  • N-(4-iodophenyl)-2-methoxybenzamide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Tetrabutylammonium acetate (TBAA) or another suitable base (2.0 mmol, 2.0 equiv)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or another suitable solvent (5 mL)

Reaction Setup:

  • In a dry Schlenk flask under an inert atmosphere, combine N-(4-iodophenyl)-2-methoxybenzamide, the terminal alkyne, Pd(OAc)₂, PPh₃, and the base.

  • Add the anhydrous solvent.

  • Stir the mixture at room temperature or heat as necessary (e.g., 60-80 °C), monitoring by TLC or LC-MS.

  • Work-up and purification are similar to the general protocol.

Key Experimental Considerations
  • Catalyst System: The choice of palladium catalyst and ligands can significantly impact the reaction outcome.[7] While Pd(PPh₃)₂Cl₂ is a common choice, other catalysts such as Pd(PPh₃)₄ or those with N-heterocyclic carbene (NHC) ligands can also be effective.[7]

  • Base Selection: The base plays a crucial role in neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[8] Amine bases like triethylamine and diisopropylamine are frequently used and can also serve as the solvent.[1][8] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.[1][8]

  • Solvent Choice: The solvent must dissolve all reaction components.[9] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1][9] The polarity of the solvent can influence reaction rates.[9]

  • Atmosphere: Sonogashira reactions are typically performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[1]

Data Presentation: Comparative Table of Reaction Conditions
ParameterGeneral ProtocolCopper-Free ProtocolRationale/Justification
Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂ / PPh₃Pd(PPh₃)₂Cl₂ is a robust and common catalyst. The Pd(OAc)₂/PPh₃ system is often used in copper-free conditions.
Co-catalyst CuINoneCuI accelerates the reaction but can promote alkyne homocoupling.[1]
Base TEA or DIPATBAAAmine bases are standard for the copper-catalyzed reaction. Non-nucleophilic organic salts are often preferred in copper-free systems.[1]
Solvent THF, DMF, TolueneNMPA variety of aprotic solvents can be used. NMP is a good choice for copper-free reactions due to its polarity and high boiling point.[1]
Temperature Room TemperatureRoom Temp. to 80 °CThe high reactivity of aryl iodides often allows for mild reaction temperatures.[1] Heating may be required for less reactive substrates in the copper-free system.
Experimental Workflow Diagram

Sonogashira_Workflow s1 1. Reagent Preparation (Ar-I, Alkyne, Catalysts, Base, Solvent) s2 2. Reaction Setup (Inert Atmosphere) s1->s2 s3 3. Reaction Monitoring (TLC, LC-MS) s2->s3 s4 4. Reaction Work-up (Quenching, Extraction, Drying) s3->s4 s5 5. Purification (Column Chromatography) s4->s5 s6 6. Product Characterization (NMR, MS) s5->s6

Caption: A typical experimental workflow for the Sonogashira coupling.

Applications in Drug Discovery and Materials Science

The Sonogashira coupling is a cornerstone of modern synthetic chemistry, with broad applications in:

  • Pharmaceutical Synthesis: It is used to construct complex molecular scaffolds found in numerous drug candidates.[2][4][5] For example, it has been employed in the synthesis of Altinicline, a potential treatment for several neurological disorders.[1]

  • Natural Product Synthesis: The mild reaction conditions are well-suited for the synthesis of complex natural products.[1]

  • Organic Materials: The reaction is used to create conjugated polymers and other organic materials with interesting electronic and optical properties.[7]

The introduction of an alkyne moiety onto the N-(4-iodophenyl)-2-methoxybenzamide scaffold via Sonogashira coupling opens up a vast chemical space for the development of new chemical entities with potential biological activity or material properties. The resulting internal alkynes are also valuable intermediates for further synthetic transformations.[2]

References

  • Wikipedia. Sonogashira coupling. [Link]

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • PMC. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Beilstein-Institut. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ACS Publications. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-iodophenyl)-2-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. The amidation between 4-iodoaniline and 2-methoxybenzoyl chloride presents unique kinetic and thermodynamic challenges. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of N-(4-iodophenyl)-2-methoxybenzamide.

Diagnostic Matrix: Quantitative Yield Analysis

Before adjusting your protocol, identify your primary mode of failure. The table below summarizes common experimental observations, their quantitative impact on reaction yield, and the mechanistic root causes.

Experimental ObservationTypical Yield DropMechanistic Root CauseCorrective Action
High recovery of unreacted acid -40% to -80%Moisture in solvent/reagents causing rapid acyl chloride hydrolysis.Utilize strictly anhydrous solvents (e.g., dry DCM); flame-dry all glassware.
High recovery of unreacted amine -30% to -60%Steric hindrance from the ortho-methoxy group blocking nucleophilic attack.Introduce 0.1–0.2 eq of DMAP as an acyl transfer catalyst[1].
Premature amine precipitation -50% to -90%HCl byproduct protonating 4-iodoaniline, forming an unreactive anilinium salt.Add 1.5–2.0 eq of a non-nucleophilic base (TEA or DIPEA) to scavenge HCl.
Dark/tarry reaction mixture -20% to -40%Oxidation of the aniline or exothermic degradation side-reactions.Control addition temperature at 0 °C, then gradually warm to room temperature.

Troubleshooting FAQs: Mechanism & Causality

Q: Why is my reaction yielding mostly unreacted 4-iodoaniline and 2-methoxybenzoic acid? A: This is a dual issue of steric hindrance and competitive hydrolysis. The ortho-methoxy group on 2-methoxybenzoyl chloride creates a steric shield around the carbonyl carbon, significantly raising the activation energy required for the Bürgi-Dunitz trajectory of the incoming nucleophile[1]. Concurrently, 4-iodoaniline is a relatively weak nucleophile due to the inductive electron-withdrawing (-I) effect of the para-iodine atom. If trace moisture is present in your system, the slow amidation rate allows water to outcompete the amine, hydrolyzing the acyl chloride into unreactive 2-methoxybenzoic acid.

Q: How does DMAP improve the yield of this specific amidation? A: 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic acyl transfer catalyst. Its unhindered pyridine nitrogen rapidly attacks the sterically hindered 2-methoxybenzoyl chloride, displacing the chloride ion to form a transient N-acylpyridinium intermediate[2]. This intermediate is highly electrophilic and acts as a superior acylating agent. By funneling the reaction through this activated intermediate, DMAP effectively bypasses the steric barrier, allowing the weakly nucleophilic 4-iodoaniline to attack efficiently and form the target amide[3].

Q: My reaction mixture turned cloudy immediately after adding the amine. Is my product precipitating out? A: Not necessarily. If you are using an auxiliary base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the immediate white precipitate is likely the hydrochloride salt of that base (e.g., DIPEA-HCl). As the amidation proceeds, one equivalent of HCl is generated. This precipitation is actually a self-validating visual cue that acyl substitution is occurring. However, if you did not add an auxiliary base, the HCl will protonate your 4-iodoaniline starting material, halting the reaction at a maximum 50% theoretical yield.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle required to overcome the steric and electronic limitations of the substrates.

Amidation_Pathway Acyl 2-Methoxybenzoyl Chloride (Sterically Hindered) Active N-Acylpyridinium Ion (Activated Electrophile) Acyl->Active Nucleophilic Attack by DMAP DMAP DMAP (Catalyst) DMAP->Active Product N-(4-iodophenyl)-2-methoxybenzamide (Target Amide) Active->Product Amine Addition & Deprotonation Amine 4-Iodoaniline (Weak Nucleophile) Amine->Product

Figure 1: DMAP-catalyzed amidation pathway overcoming steric hindrance in 2-methoxybenzoyl chloride.

Optimized Experimental Protocol

This protocol is engineered as a self-validating system. Visual and analytical checkpoints are embedded to ensure mechanistic integrity at each step.

Reagents Required:

  • 4-Iodoaniline (1.0 eq, limiting reagent)

  • 2-Methoxybenzoyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon or Nitrogen. Allow it to cool to room temperature under the inert atmosphere.

  • Reagent Dissolution: Add 4-iodoaniline (1.0 eq) and DMAP (0.1 eq) to the flask. Inject anhydrous DCM to achieve a 0.2 M concentration. Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (2.0 eq) into the stirring solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Starting at 0 °C prevents exothermic degradation and suppresses N,N-diacylation side reactions.

  • Electrophile Activation: Dilute 2-methoxybenzoyl chloride (1.2 eq) in a small volume of anhydrous DCM (approx. 1-2 mL). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump or addition funnel.

    • Self-Validation Checkpoint: You should observe the gradual formation of a fine white precipitate (DIPEA-HCl) during the addition, confirming the generation of the N-acylpyridinium intermediate and subsequent amidation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Eluent: Hexanes:EtOAc 3:1). The reaction is complete when the UV-active spot corresponding to 4-iodoaniline is fully consumed, and a new, distinct mid-Rf spot (the target amide) dominates.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted aniline), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via flash column chromatography or recrystallization (e.g., from ethanol/water) to yield pure N-(4-iodophenyl)-2-methoxybenzamide.

References

  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • 4-Dimethylaminopyridine (DMAP) Catalysis and N-acylpyridinium Intermediates Source: Grokipedia URL:[Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

Sources

overcoming N-(4-iodophenyl)-2-methoxybenzamide solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for overcoming the significant solubility challenges associated with N-(4-iodophenyl)-2-methoxybenzamide in aqueous media. As Senior Application Scientists, we understand that compound precipitation can be a major bottleneck in research, leading to inconsistent results and delays in discovery. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve consistent, soluble, and reliable experimental conditions.

Part 1: Understanding the Core Problem
Q1: Why is N-(4-iodophenyl)-2-methoxybenzamide so poorly soluble in water?

A1: The poor aqueous solubility of N-(4-iodophenyl)-2-methoxybenzamide is rooted in its molecular structure. The molecule is predominantly hydrophobic (water-repelling) due to the large, nonpolar iodophenyl group and the benzamide aromatic ring. While the methoxy (-OCH₃) and amide (-C(=O)NH-) groups offer some potential for hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the carbon-rich scaffold. This leads to a high LogP value (predicted to be significantly greater than 3), indicating a strong preference for nonpolar environments over water. Consequently, when the compound is introduced into an aqueous buffer, its molecules tend to aggregate and precipitate to minimize contact with water.

Estimated Physicochemical Properties
Molecular Formula C₁₄H₁₂INO₂[1][2]
Molecular Weight ~353.16 g/mol [3]
Predicted XLogP3 > 3 (Highly Lipophilic)
Key Structural Features Hydrophobic iodophenyl ring, aromatic benzamide core
Hydrogen Bond Donors/Acceptors Limited
Aqueous Solubility Class Likely BCS Class II or IV (Poorly Soluble)[4][5]
Part 2: The First Hurdle - Preparing a Viable Stock Solution
Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For initial stock solutions, a strong, water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard and the most effective choice for N-(4-iodophenyl)-2-methoxybenzamide.[6] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: My compound is not dissolving in DMSO at my target concentration (e.g., 50 mM). What should I do?

A3: This indicates you are nearing the solubility limit in DMSO. Do not immediately add your stock to the aqueous buffer, as this will result in immediate precipitation.

Troubleshooting Steps:

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up compound aggregates and facilitate dissolution.

  • Gentle Warming: Warm the solution to 30-40°C in a water bath. Increased thermal energy can enhance solubility. However, always be mindful of the compound's thermal stability. Avoid excessive heat.[6]

  • Try an Alternative Solvent: If DMSO fails, consider other strong aprotic solvents. However, always verify their compatibility with your specific assay, as they can be more aggressive towards cells or proteins.

Solvent Notes Assay Compatibility Check
DMSO Primary Choice. Less volatile and generally well-tolerated in assays up to 0.5-1%.Always run a vehicle control.
DMF Stronger solvent than DMSO. More volatile.Higher potential for toxicity.
NMP Very strong solvent. Use with caution.High potential for assay interference.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 1 mL, 10 mM stock solution of N-(4-iodophenyl)-2-methoxybenzamide.

Materials:

  • N-(4-iodophenyl)-2-methoxybenzamide (MW: 353.16 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or amber glass vial

  • Pipettors and sterile tips

Procedure:

  • Calculate Mass: For 1 mL of a 10 mM solution, you need 3.53 mg of the compound.

    • Calculation: (0.010 mol/L) * (0.001 L) * (353.16 g/mol ) = 0.00353 g = 3.53 mg

  • Weigh Compound: Accurately weigh 3.53 mg of N-(4-iodophenyl)-2-methoxybenzamide and place it into your vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If particulates remain, follow the troubleshooting steps above (sonication or gentle warming).

  • Inspect: Ensure the solution is clear and free of any visible precipitate before storing.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Part 3: Troubleshooting Precipitation in Aqueous Media

This is the most common failure point. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. The drug, no longer soluble, crashes out of solution.

cluster_0 Step 1: In Organic Solvent cluster_1 Step 2: Dilution in Aqueous Buffer Stock Drug in DMSO (High Concentration, Soluble) Dilution Solvent Shift: DMSO concentration drops Water concentration rises Stock->Dilution Dilute >>100x Supersaturated Transient Supersaturated State (Unstable) Dilution->Supersaturated Exceeds aqueous solubility limit Precipitate Drug molecules aggregate and precipitate Supersaturated->Precipitate Precipitation

Caption: Workflow of precipitation upon dilution.

Here are several strategies, from simple to advanced, to prevent this.

Strategy 1: pH Adjustment (Exploratory)

Causality: While N-(4-iodophenyl)-2-methoxybenzamide lacks strongly acidic or basic groups, the solubility of benzamide-containing molecules can sometimes be influenced by pH.[7][8][9] At a low pH, the carbonyl oxygen can be weakly protonated, while at a very high pH, the amide proton can be removed. These effects are typically minor within a biocompatible pH range (pH 5-8.5) but can be investigated as a preliminary step.

Q4: How do I test if pH adjustment can help?

A4: Perform a simple pH-solubility screen. Prepare small volumes of your primary assay buffer and adjust the pH to several values (e.g., 6.0, 7.4, 8.0). Add your compound to a fixed final concentration and observe for precipitation over time. This is more of a screening step; for a neutral molecule like this, it is less likely to be the optimal solution.

Strategy 2: Co-Solvents (Pragmatic Approach)

Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[10] This makes the environment more "hospitable" to the hydrophobic drug molecule, increasing its solubility.

Q5: Which co-solvent should I use, and at what concentration?

A5: The choice depends on your assay's tolerance. The goal is to use the lowest percentage of co-solvent that maintains solubility.

Co-Solvent Typical Final % (v/v) Pros Cons
Ethanol 1-5%Readily available, less toxic.Can affect protein structure and enzyme activity.
Propylene Glycol 1-10%Good solubilizer, low toxicity.Can increase viscosity of the medium.
PEG 400 1-10%Excellent solubilizer, well-tolerated.Can interfere with certain assays (e.g., protein quantification).
DMSO 0.1-1%Already used for stock; increasing it slightly can help.Cell-based assays are sensitive to >0.5-1% DMSO.
Experimental Protocol: Co-Solvent Screening

Objective: To determine the minimum percentage of a co-solvent required to keep the compound soluble at the desired final concentration.

Procedure:

  • Prepare Co-Solvent Buffers: Prepare a set of your assay buffers containing a range of co-solvent concentrations (e.g., for PEG 400, prepare buffers with 0%, 1%, 2%, 5%, and 10% v/v PEG 400).

  • Spike in Compound: To 1 mL of each buffer, add the required volume of your DMSO stock to reach the final desired drug concentration. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL.

  • Vortex and Incubate: Vortex each tube immediately after adding the stock. Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Observe: Visually inspect for precipitation (cloudiness, particulates). The lowest percentage of co-solvent that results in a clear, stable solution is your optimal condition.

  • Validate: Crucially, run a vehicle control with your chosen co-solvent buffer to ensure it does not interfere with your assay's readout.

Strategy 3: Cyclodextrins (Advanced & Effective)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They act as "molecular buckets" to encapsulate the hydrophobic drug molecule, forming a water-soluble "inclusion complex."[13][14][15] This is a highly effective method for significantly increasing the aqueous solubility of poorly soluble drugs.[13]

cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Inclusion Complex CD Hydrophilic Exterior (Soluble in Water) Complex Water-Soluble Complex Hydrophobic Drug (Encapsulated) CD->Complex:f0 Cavity Lipophilic Cavity Drug N-(4-iodophenyl)- 2-methoxybenzamide Drug->Complex:f0 +

Caption: Formation of a drug-cyclodextrin inclusion complex.

Q6: Which cyclodextrin is best?

A6: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice due to its high aqueous solubility and excellent safety profile compared to the parent β-cyclodextrin.[14]

Cyclodextrin Aqueous Solubility (25°C) Key Feature
β-Cyclodextrin (β-CD) ~18.5 mg/mL[14]Lower cost, but lower solubility can be limiting.
Hydroxypropyl-β-CD (HP-β-CD) >600 mg/mL[14]Recommended starting point. High solubility and safety.
Sulfobutylether-β-CD (SBE-β-CD) >500 mg/mLHigh affinity for nitrogen-containing compounds.
Experimental Protocol: Solubilization with HP-β-CD

Objective: To prepare a stock solution of the drug pre-complexed with HP-β-CD.

Materials:

  • N-(4-iodophenyl)-2-methoxybenzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 100 mg of HP-β-CD in 1 mL of buffer. Warm gently if needed to fully dissolve.

  • Add Drug: Add an excess amount of the solid N-(4-iodophenyl)-2-methoxybenzamide powder to the HP-β-CD solution. The amount should be more than you expect to dissolve.

  • Equilibrate: Tightly seal the vial and stir vigorously at room temperature for 24-48 hours, protected from light. This extended time is crucial for the equilibrium of complex formation to be reached.

  • Remove Undissolved Drug: After equilibration, filter the solution through a 0.22 µm syringe filter (PVDF or PTFE) to remove any undissolved, non-complexed drug.

  • Quantify Concentration: The clear filtrate is your saturated stock solution of the drug-cyclodextrin complex. You must determine the actual concentration of your drug in this solution using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Use in Assays: Use this quantified, pre-complexed stock for dilutions into your final assay.

Strategy 4: Advanced Formulation Approaches (For In-Vivo/Pre-clinical)

For more advanced applications like animal studies, simple co-solvents may not be sufficient. Here, more complex formulation strategies are employed to enhance bioavailability.

  • Nanosuspensions: This technique involves reducing the particle size of the pure drug down to the nanometer range.[16][17] The drastically increased surface area enhances the dissolution rate and saturation solubility.[18][19] This is achieved through methods like high-pressure homogenization or wet milling.[18]

  • Solid Dispersions: In this approach, the drug is dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[20][21][22] The amorphous form has higher energy and is more soluble than the stable crystalline form.[22] Common preparation methods include solvent evaporation and hot-melt extrusion.[4][23]

These methods require specialized equipment and formulation expertise but are powerful tools for overcoming severe solubility challenges.[24]

Part 4: Strategy Selection Guide

Choosing the right method depends on your experimental context.

Start Start: Compound Precipitates in Aqueous Buffer AssayType Assay Type? Start->AssayType CoSolvent Strategy: Use Co-solvents (PEG400, PG, EtOH) AssayType->CoSolvent In Vitro (Biochemical/Cell-based) Advanced Strategy: Advanced Formulation (Nanosuspension, Solid Dispersion) AssayType->Advanced In Vivo (PK/PD Studies) Cyclodextrin Strategy: Use HP-β-CD CoSolvent->Cyclodextrin If co-solvents fail or interfere Validate Final Step: Validate with Vehicle Controls CoSolvent->Validate Cyclodextrin->Validate Advanced->Validate Extensive validation required

Caption: Decision workflow for selecting a solubilization strategy.

By systematically applying these troubleshooting guides and protocols, you can overcome the solubility challenges of N-(4-iodophenyl)-2-methoxybenzamide, ensuring the integrity and reproducibility of your research.

References
  • Gautam, M. et al. (2019). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Jadhav, S. P. et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. Available at: [Link]

  • Azimullah, S. et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, S. & Singh, S. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Fenyvesi, É. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines. Available at: [Link]

  • Dixit, A. K. & Singh, R. P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pawar, J. & Fule, R. (2018). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Verma, S. et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Al-kassas, R. et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. Available at: [Link]

  • Tiwari, G. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Kumar, P. et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. Available at: [Link]

  • Sharma, A. et al. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Available at: [Link]

  • Shinde, P. et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Patel, P. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Singh, R. et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Ahire, E. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • M, R. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Fenyvesi, É. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • NextSDS. (n.d.). N-(4-iodophenyl)-2-methoxybenzamide — Chemical Substance Information. Retrieved from [Link]

  • Sharma, D. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • NextSDS. (n.d.). N-(2-IODOPHENYL)-4-METHOXYBENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). N-(2-iodophenyl)-4-methoxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-iodophenyl)-4-methoxybenzamide (C14H12INO2). Retrieved from [Link]

  • Sadowski, G. et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(4-methoxyphenyl)-4-methyl-. Retrieved from [Link]

  • Avdeef, A. et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Kumar, A. et al. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chen, Y. et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Available at: [Link]

  • Šterk, D. et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodoanisole. PubChem Compound Database. Retrieved from [Link]

  • Kumar, D. et al. (n.d.). Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Isatins. Royal Society of Chemistry. Retrieved from [Link]

  • Iannotti, F. A. et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: N-(4-iodophenyl)-2-methoxybenzamide Stability and Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-iodophenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find answers to common questions, troubleshooting advice for suspected degradation, and detailed protocols for handling and stability assessment.

Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses the most common queries regarding the day-to-day storage and handling of N-(4-iodophenyl)-2-methoxybenzamide. Following these guidelines is the first step in preventing chemical degradation.

Q1: What are the optimal storage conditions for solid N-(4-iodophenyl)-2-methoxybenzamide?

A1: The optimal storage conditions are designed to mitigate the primary degradation risks: photolysis, hydrolysis, and oxidation.

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C). While the compound is a stable solid at room temperature, lower temperatures slow down any potential solid-state reactions.[1][2][3]

  • Light: Protect from light at all times by using an amber glass vial and storing it in a dark location like a cabinet or refrigerator.[4] The carbon-iodine bond is particularly susceptible to cleavage upon exposure to UV light, which can lead to the formation of colored impurities.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of long-term oxidation of the aromatic rings.

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated place, preferably within a desiccator.[1][5] Atmospheric moisture can contribute to slow hydrolysis of the amide bond over extended periods.

Q2: My experiment requires dissolving the compound. What precautions should I take for solutions?

A2: Solutions are significantly more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents. If preparing aqueous solutions, use deaerated, purified water.

  • pH: Avoid strongly acidic or basic conditions unless required for an experiment, as this will catalyze the hydrolysis of the amide bond. Prepare solutions in a neutral, buffered medium if they need to be stored.

  • Storage of Solutions: Prepare solutions fresh for each experiment. If short-term storage is unavoidable (a few hours), keep the solution refrigerated (2-8°C) and protected from light. Do not store solutions for extended periods.

Q3: What are the most common signs of degradation I should watch for?

A3: Visual inspection and analytical monitoring are key.

  • Discoloration: The pure compound is a white or off-white solid. A yellow or brownish tint can indicate the liberation of iodine, a common sign of photolytic degradation of the C-I bond.

  • Analytical Changes: When analyzing by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the appearance of new spots or peaks is a clear indicator of degradation. Degradation products are often more polar (from hydrolysis) or less polar (from de-iodination) than the parent compound.

Part 2: Troubleshooting Guide - Investigating Degradation

If you suspect your sample of N-(4-iodophenyl)-2-methoxybenzamide has degraded, this section provides a logical workflow to identify the potential cause and confirm the identity of impurities.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting suspected degradation.

Troubleshooting_Workflow start Suspected Degradation observation Initial Observation start->observation discoloration Solid Discoloration (Yellow/Brown) observation->discoloration Visual hplc_peaks New/Unexpected HPLC/TLC Spots observation->hplc_peaks Analytical cause1 Likely Cause: Photodegradation (C-I Bond Cleavage) discoloration->cause1 hplc_peaks->cause1 cause2 Likely Cause: Hydrolysis or Oxidation hplc_peaks->cause2 action1 Action: Review light protection protocols. Consider re-purification. cause1->action1 action2 Action: Review storage (moisture, air) and -solution handling (pH). cause2->action2 confirm Confirmation Step: LC-MS Analysis action1->confirm action2->confirm mass1 Mass consistent with de-iodinated product? confirm->mass1 Check Mass Spec Data mass2 Mass consistent with hydrolysis products? confirm->mass2 Check Mass Spec Data end1 Confirmed: De-iodination mass1->end1 Yes end2 Confirmed: Amide Hydrolysis mass2->end2 Yes

Caption: A logical workflow for troubleshooting suspected degradation.

Q4: My solid sample has turned slightly yellow. What is the likely cause and is it still usable?

A4: A yellow to brown discoloration strongly suggests the formation of elemental iodine (I₂) due to the cleavage of the carbon-iodine bond. This is most often caused by exposure to light (photodegradation). The usability of the sample depends on the extent of degradation. A minor color change might indicate a low level of impurity (<1-2%), but for sensitive applications, the material should be repurified or a new batch should be used. The first step is to perform an HPLC analysis to quantify the level of impurity.

Q5: My HPLC analysis shows a new major peak. How can I tentatively identify it based on its retention time?

A5: The identity of the new peak can often be inferred from its chromatographic behavior relative to the parent compound.

  • Earlier Retention Time (Less Retentive): If the new peak elutes before the parent compound on a standard reverse-phase column (like a C18), it is less hydrophobic. This is characteristic of the hydrolysis products: 4-iodoaniline and 2-methoxybenzoic acid .

  • Later Retention Time (More Retentive): If the new peak elutes after the parent compound, it is more hydrophobic. This is less common for simple degradation but could indicate the formation of dimers or other complex products.

  • Similar Retention Time: The de-iodinated product, N-phenyl-2-methoxybenzamide , has lost the large iodine atom, making it less polar. Its retention time will likely be slightly shorter than the parent compound but this can vary based on the exact HPLC method.

Q6: What are the most probable degradation pathways I should be aware of?

A6: Based on the structure of N-(4-iodophenyl)-2-methoxybenzamide, there are two primary degradation pathways that can be induced under stress conditions.[6][7][8]

  • Amide Hydrolysis: Cleavage of the amide bond, typically catalyzed by acidic or basic conditions, yields 4-iodoaniline and 2-methoxybenzoic acid.

  • De-iodination (Photolysis/Reductive): Cleavage of the C-I bond, typically induced by UV light or certain reductive environments, yields N-phenyl-2-methoxybenzamide and an iodine radical.

The following diagram illustrates these key degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolytic Pathway parent N-(4-iodophenyl)-2-methoxybenzamide (Parent Compound) prod1 4-Iodoaniline parent->prod1 Acid/Base Hydrolysis prod2 2-Methoxybenzoic Acid parent->prod2 Acid/Base Hydrolysis prod3 N-phenyl-2-methoxybenzamide (De-iodinated Product) parent->prod3 Light (UV) Photolysis

Caption: Primary degradation pathways of N-(4-iodophenyl)-2-methoxybenzamide.

Part 3: Key Protocols and Methodologies

This section provides standardized procedures for handling, storage, and stability testing. Adhering to these protocols will ensure the reliability and reproducibility of your experimental results.

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a dark, refrigerated (2-8°C), and dry environment. An amber glass vial stored inside a sealed container with a desiccant is ideal.

  • Weighing: To minimize exposure to light and humidity, weigh the compound in a low-light environment. Do not leave the container open on the bench for extended periods.

  • Inert Atmosphere: For long-term storage (>6 months), flush the vial headspace with an inert gas (argon or nitrogen) before sealing.

  • Solution Preparation: Always use fresh, high-purity solvents. Prepare solutions immediately before use. If an aqueous buffer is used, ensure it is near neutral pH (6.5-7.5).

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[6][8][9][10] This protocol outlines typical stress conditions.

  • Sample Preparation: Prepare a stock solution of N-(4-iodophenyl)-2-methoxybenzamide at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL 50:50 acetonitrile:water) stored at 2-8°C in the dark.

  • Incubation: Incubate the samples for a defined period (e.g., 24-48 hours) or until approximately 5-20% degradation of the parent compound is observed by HPLC.[9]

  • Analysis: After incubation, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Stress ConditionReagent / ParametersIncubation TemperaturePurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°CTo test susceptibility to acidic degradation of the amide bond.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°CTo test susceptibility to basic degradation of the amide bond.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureTo assess stability against oxidative stress.
Thermal Stress Stored as a solid powder80°CTo evaluate the thermal stability of the solid material.
Photostability Exposed to UV light (e.g., 254 nm)Room TemperatureTo assess light sensitivity, particularly of the C-I bond.[10]
Protocol 3: Example Stability-Indicating HPLC Method

This method is a starting point and should be validated to ensure it can separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with UV Detector.[11]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[11]

  • Injection Volume: 10 µL.

References
  • BENZAMIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Storing iodine compound. (2014, January 28). Reddit. Retrieved from [Link]

  • Iodine. (n.d.). PubChem. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Process for the iodination of aromatic compounds. (n.d.). Google Patents.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect. Retrieved from [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: N-(4-iodophenyl)-2-methoxybenzamide vs. N-(4-bromophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal aryl halide building block is a critical decision that dictates the efficiency, chemoselectivity, and scalability of transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of N-(4-iodophenyl)-2-methoxybenzamide and N-(4-bromophenyl)-2-methoxybenzamide .

While both compounds share an identical 2-methoxybenzamide core, the substitution of iodine versus bromine at the para-position of the aniline ring fundamentally alters their thermodynamic stability and kinetic profile. By understanding the mechanistic nuances of the carbon-halogen (C–X) bond, chemists can rationally design orthogonal coupling strategies, avoid catalyst poisoning, and optimize reaction conditions.

Structural & Thermodynamic Fundamentals

The fundamental divergence in reactivity between these two benzamide derivatives is rooted in the intrinsic properties of the C–X bond. In palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the catalytic cycle is typically initiated by the oxidative addition of the low-valent metal into the aryl halide bond.

  • Bond Dissociation Energy (BDE): The C–I bond is significantly longer and weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

  • Kinetic Impact: This lower BDE facilitates a much lower activation barrier for oxidative addition. Consequently, N-(4-iodophenyl)-2-methoxybenzamide undergoes oxidative addition orders of magnitude faster than its bromo-counterpart under standard conditions 1.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_2 Intermediate OxAdd->PdII Ar-I: Fast Ar-Br: Slow TransMet Transmetalation / Amine Binding PdII->TransMet PdII_Nu Pd(II)(Ar)(Nu)L_2 TransMet->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration

Generalized Pd-catalyzed cycle highlighting the kinetic divergence in oxidative addition.

Comparative Reactivity Profiling & Expert Nuances

While the general heuristic dictates that "iodo is faster than bromo," relying solely on this assumption can lead to unexpected reaction failures. As an application scientist, it is crucial to understand the context-dependent behavior of these halides.

C–C Bond Formation (Suzuki-Miyaura)

For standard Suzuki-Miyaura couplings, N-(4-iodophenyl)-2-methoxybenzamide is the superior choice for mild conditions (e.g., room temperature to 40 °C). It allows for the use of weaker bases and lower catalyst loadings.

The Temperature Anomaly: Expert practitioners must note a documented anomaly when using classical [Pd(PPh3​)4​] catalysts at lower temperatures (~50 °C). In some solvent systems, aryl iodides can exhibit poorer turnover than aryl bromides due to the formation of a highly stable, off-cycle trans−[Pd(PPh3​)2​(Ar)(I)] intermediate that resists transmetalation 2. If low temperatures are required for the iodo-derivative, switching to a more electron-rich, sterically demanding ligand (e.g., XPhos or SPhos) is mandatory to force reductive elimination.

C–N Bond Formation (Buchwald-Hartwig)

In Buchwald-Hartwig aminations, the bromo-derivative, N-(4-bromophenyl)-2-methoxybenzamide, has historically been more reliable.

The Iodide Inhibition Effect: Aryl iodides frequently suffer from "iodide inhibition" during C–N coupling. The iodide byproduct (e.g., NaI) generated during the reaction can coordinate strongly to the Pd(II) center, preventing the amine from binding 3. Causality & Solution: The solubility of the iodide salt dictates this inhibition. If the reaction is run in DME or Dioxane (where NaI is highly soluble), the iodo-benzamide will stall. By switching the solvent to Toluene (where NaI is sparingly soluble and precipitates out), the iodo-derivative will react with the same efficiency as the bromo-derivative 4.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of both compounds based on established organometallic kinetic profiling 1, 3.

ParameterN-(4-iodophenyl)-2-methoxybenzamideN-(4-bromophenyl)-2-methoxybenzamide
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Add. Rate Kinetically Fast ( krel​>102 )Kinetically Slow ( krel​=1 )
Suzuki-Miyaura Yield (37 °C) >95% (Complete in <2 hours)~40% (Requires >24h or heating)
C–N Amination (in Dioxane) <20% (Iodide inhibition stalls cycle)>90% (Smooth conversion)
C–N Amination (in Toluene) >95% (NaI precipitates, no inhibition)>90% (Smooth conversion)
Chemoselectivity Potential Excellent for sequential couplingStable placeholder for late-stage functionalization

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols are designed to leverage the specific reactivity profiles of these compounds.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Iodo-Targeted)

Objective: To selectively couple the iodo-derivative at room temperature, demonstrating its superior kinetics over the bromo-analog.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with N-(4-iodophenyl)-2-methoxybenzamide (1.0 mmol), phenylboronic acid (1.1 mmol), and K3​PO4​ (2.0 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Causality: SPhos is chosen over PPh3​ to prevent the low-temperature stalling associated with stable Pd-I complexes.

  • Solvent Addition: Add degassed THF/Water (10:1 v/v, 5 mL). Seal the vial with a PTFE septum cap.

  • Reaction: Stir vigorously at 35 °C for 2 hours.

  • Workup: Quench with water, extract with EtOAc (3 x 10 mL), dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Solvent-Optimized Buchwald-Hartwig Amination

Objective: To successfully aminate the iodo-derivative by mitigating iodide inhibition.

  • Preparation: Charge a vial with N-(4-iodophenyl)-2-methoxybenzamide (1.0 mmol), morpholine (1.2 mmol), and NaOt−Bu (1.2 mmol).

  • Catalyst Loading: Add RuPhos Pd G3 precatalyst (0.01 mmol, 1 mol%). Causality: RuPhos is highly effective for aryl iodides in amination.

  • Solvent Selection (Critical Step): Add anhydrous, degassed Toluene (5 mL). Causality: Do not use DME or Dioxane. Toluene ensures the NaI byproduct precipitates, preventing coordination to the Pd center.

  • Reaction: Stir at 85 °C for 6 hours.

  • Workup: Filter through a pad of Celite to remove the precipitated NaI and base salts. Concentrate and purify.

Workflow Start Buchwald-Hartwig Amination of Iodo-Benzamide Solvent1 Solvent: DME / Dioxane (NaI is soluble) Start->Solvent1 Solvent2 Solvent: Toluene (NaI precipitates) Start->Solvent2 Mech1 Iodide coordinates to Pd(II) Blocks amine binding Solvent1->Mech1 Mech2 Open coordination site Amine binds freely Solvent2->Mech2 Result1 Reaction Stalls (<20% Yield) Mech1->Result1 Result2 High Conversion (>95% Yield) Mech2->Result2

Decision workflow demonstrating the critical role of solvent selection to prevent iodide inhibition.

Conclusion

The choice between N-(4-iodophenyl)-2-methoxybenzamide and N-(4-bromophenyl)-2-methoxybenzamide should be dictated by the specific requirements of the synthetic sequence.

  • Select the iodo-derivative when rapid, low-temperature C–C coupling is required, or when designing an orthogonal synthesis where the iodo group is reacted selectively in the presence of other halogens.

  • Select the bromo-derivative for standard, robust cross-couplings where heating is permissible, or to avoid the solvent-specific optimization required to bypass iodide inhibition in C–N bond formations.

References

  • [1] Benchchem. A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem. 1

  • [3] Shen, Q., Shekhar, S., Stambuli, J. P., & Buchwald, S. L. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. National Institutes of Health (PMC) / MIT. 3

  • [4] Buchwald, S. L., et al. MIT Open Access Articles: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Massachusetts Institute of Technology. 4

  • [2] Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. American Chemical Society (ACS). 2

Sources

Comparative Guide: HPLC Method Validation for the Quantification of N-(4-iodophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated aromatic compounds is a fundamental challenge in pharmaceutical analysis. N-(4-iodophenyl)-2-methoxybenzamide (CID 5566642)[1] is a highly hydrophobic, polarizable molecule that often co-elutes with its positional isomers when analyzed using traditional reversed-phase liquid chromatography.

This guide provides an objective, data-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis and quantification of N-(4-iodophenyl)-2-methoxybenzamide. We compare a standard C18 (Octadecylsilane) stationary phase against a Phenyl-Hexyl stationary phase. The experimental design and validation protocols are strictly grounded in the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[2],[3].

Analytical Target Profile (ATP) & Chemical Context

Before executing a validation, ICH Q14 mandates the definition of an Analytical Target Profile (ATP)[4]. The ATP defines the required quality of the reportable result. For N-(4-iodophenyl)-2-methoxybenzamide, the ATP requires a method capable of quantifying the active pharmaceutical ingredient (API) with a precision of ≤2.0% RSD and resolving it from its critical structural isomers, such as N-(3-iodophenyl)-2-methoxybenzamide and N-(2-iodophenyl)-4-methoxybenzamide[5].

The Mechanistic Challenge

N-(4-iodophenyl)-2-methoxybenzamide contains two aromatic rings, a methoxy ether, an amide linkage, and a highly polarizable iodine atom.

  • Standard C18 Columns rely almost exclusively on dispersive (hydrophobic) interactions[6]. Because the overall hydrophobicity of positional isomers (e.g., 3-iodo vs. 4-iodo) is nearly identical, C18 phases often fail to achieve baseline resolution, leading to merged peaks and inaccurate quantification.

  • Phenyl-Hexyl Columns offer orthogonal selectivity. The hexyl alkyl chain provides baseline retention, while the terminal phenyl ring engages in π−π interactions with the analyte's aromatic rings[6]. Furthermore, the polarizable iodine atom engages in shape-selective dipole interactions with the stationary phase, amplifying the subtle structural differences between isomers.

Separation_Mechanism Analyte N-(4-iodophenyl)- 2-methoxybenzamide C18 Standard C18 Phase Analyte->C18 PH Phenyl-Hexyl Phase Analyte->PH Disp Dispersive / Hydrophobic Interactions Only C18->Disp PH->Disp Pi π-π Interactions & Dipole-Dipole Forces PH->Pi Coelution Co-elution of Positional Isomers Disp->Coelution Resolution Baseline Resolution of Critical Pairs Pi->Resolution

Caption: Logical relationship of retention mechanisms for halogenated aromatic compounds.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following methodology is designed as a self-validating system. By incorporating System Suitability Tests (SST) and bracketing standards, the protocol dynamically verifies its own precision and corrects for retention time drift during the run.

Chromatographic Conditions
  • Method A (C18): Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[7].

  • Method B (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[7],[8].

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (60:40 v/v) supplemented with 0.1% Formic Acid. Causality: Formic acid (pH ~2.7) suppresses the ionization of any trace silanol groups on the silica support and maintains the benzamide moiety in a neutral state, preventing peak tailing[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C. Causality: Elevated temperatures reduce mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks[9].

  • Detection: UV Diode Array Detector (DAD) at 254 nm[10].

Step-by-Step Execution Sequence
  • Mobile Phase Preparation: Filter the Acetonitrile/Water/Formic Acid mixture through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes to prevent baseline noise from dissolved oxygen.

  • Standard Preparation: Accurately weigh 10.0 mg of N-(4-iodophenyl)-2-methoxybenzamide reference standard. Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50) to create a 1 mg/mL stock. Serial dilute to a 50 µg/mL working standard.

  • System Suitability Testing (SST): Inject the working standard 5 consecutive times. The system is only validated for use if:

    • Tailing factor ( Tf​ ) is ≤1.5 .

    • Theoretical plates ( N ) are >5,000 .

    • Relative Standard Deviation (RSD) of peak areas is ≤2.0% .

  • Bracketing Injection Sequence:

    • Blank (Diluent) SST (x5) Unknown Samples (x10) Bracketing Standard (x1) Unknown Samples (x10) Final Bracketing Standard.

    • Causality: If the area of the bracketing standard deviates by >2.0% from the initial SST average, the system flags a loss of accuracy (e.g., due to column fouling or detector drift), and the run is invalidated.

ICH Q2(R2) Validation Data & Comparative Analysis

The following validation was executed in accordance with the updated ICH Q2(R2) guidelines, which emphasize robust lifecycle management and statistically sound validation datasets[2],[11].

Validation_Workflow ATP Analytical Target Profile (ICH Q14) MethodDev Method Development & Column Screening ATP->MethodDev Validation ICH Q2(R2) Validation MethodDev->Validation Spec Specificity (Resolution > 2.0) Validation->Spec Lin Linearity (R² ≥ 0.999) Validation->Lin Acc Accuracy (98-102% Recovery) Validation->Acc Prec Precision (RSD ≤ 2.0%) Validation->Prec Lifecycle Lifecycle Management & Routine Analysis Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle Prec->Lifecycle

Caption: Logical workflow for analytical procedure development and ICH Q2(R2) validation.

Quantitative Comparison Table

Data represents the validation performance of both columns when analyzing a spiked mixture of N-(4-iodophenyl)-2-methoxybenzamide and its critical isomer impurity, N-(3-iodophenyl)-2-methoxybenzamide[5].

Validation ParameterMethod A: Standard C18Method B: Phenyl-HexylICH Q2(R2) Acceptance Criteria
Retention Time (min) 5.87.2N/A
Specificity (Resolution, Rs​ ) *1.3 (Co-elution) 3.4 (Baseline) >2.0
Tailing Factor ( Tf​ ) 1.61.05 ≤2.0
Theoretical Plates ( N ) 4,2008,500 >5,000
Linearity Range ( μ g/mL) 5 - 1001 - 100Fit for Purpose
Linearity ( R2 ) 0.99820.9999 ≥0.999
Accuracy (% Recovery) 96.5 - 102.8%99.2 - 100.5%98.0 - 102.0%
Precision (Intra-day % RSD) 2.4%0.5% ≤2.0%
LOD ( μ g/mL) 0.200.04S/N ≥3 [9]
LOQ ( μ g/mL) 0.600.12S/N ≥10 [9]

*Resolution calculated against the critical pair isomer, N-(3-iodophenyl)-2-methoxybenzamide.

Interpretation of Results
  • Specificity & Resolution: Method A (C18) failed the ICH Q2(R2) specificity criteria. With a resolution of 1.3, the 3-iodo impurity co-elutes with the 4-iodo API, artificially inflating the peak area and destroying the method's accuracy. Method B (Phenyl-Hexyl) achieved a resolution of 3.4, easily separating the isomers due to the π−π interactions[6],[10].

  • Precision & Accuracy: Because Method A suffered from poor peak shape ( Tf​=1.6 ) and co-elution, integration was inconsistent, leading to a failing RSD of 2.4%. Method B maintained sharp, symmetrical peaks, resulting in exceptional precision (0.5% RSD) and accuracy (99.2 - 100.5% recovery).

  • Sensitivity: The superior peak symmetry of the Phenyl-Hexyl column increased the Signal-to-Noise (S/N) ratio, lowering the Limit of Detection (LOD) to 0.04 µg/mL compared to 0.20 µg/mL on the C18 column[9].

Conclusion & Recommendations

For the quantification of N-(4-iodophenyl)-2-methoxybenzamide, Method B utilizing the Phenyl-Hexyl column is unequivocally superior .

While C18 columns are the default starting point for many reversed-phase methods, they lack the specific retention mechanisms required to differentiate structurally similar halogenated aromatics. The Phenyl-Hexyl phase provides the necessary orthogonal selectivity ( π−π and dipole interactions) to achieve baseline resolution of critical isomer pairs. Only Method B successfully meets all stringent criteria set forth by the ICH Q2(R2) validation guidelines, ensuring a trustworthy, stability-indicating assay suitable for regulatory submission and routine quality control.

References

  • Benchchem. "A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis."
  • Benchchem. "A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde."
  • ICH. "Final IWG Concept Paper Q2(R2) and Q14."
  • CASSS. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)."
  • Tubitak.
  • NIH. "N-(4-iodophenyl)-2-methoxybenzamide | C14H12INO2 | CID 5566642."
  • NextSDS. "N-(4-iodophenyl)
  • MDPI.
  • PharmaLex. "AUTOMATING ICH-Q2(R2)
  • Agilent.
  • Scribd.

Sources

A Comparative Guide to Mass Spectrometry for the Definitive Purity Assessment of N-(4-iodophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Percentage Point

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quantitative measure but a cornerstone of safety and efficacy. For a molecule like N-(4-iodophenyl)-2-methoxybenzamide, a key intermediate in various synthetic pathways, a purity value of "99%" on a certificate of analysis can be misleading if the nature of the remaining 1% is unknown. This guide provides an in-depth, comparative analysis of analytical methodologies for purity validation, establishing why mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), represents the gold standard. We will dissect the technical nuances of MS-based validation, compare it with traditional methods like High-Performance Liquid Chromatography (HPLC), and provide actionable protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analyte: N-(4-iodophenyl)-2-methoxybenzamide

To effectively validate purity, one must understand the analyte and its potential synthetic baggage.

  • Structure and Properties:

    • Molecular Formula: C₁₄H₁₂INO₂

    • Molecular Weight: 353.16 g/mol

    • Key Features: An amide linkage, an iodinated phenyl ring, and a methoxybenzamide moiety. These features make it amenable to Electrospray Ionization (ESI) in mass spectrometry.

  • Anticipated Impurities: The common synthesis of benzamides involves the coupling of a carboxylic acid (2-methoxybenzoic acid) and an amine (4-iodoaniline). This process can introduce several classes of impurities:

    • Unreacted Starting Materials: Residual 2-methoxybenzoic acid and 4-iodoaniline.

    • Coupling Reagent Byproducts: N-acylurea if carbodiimides like EDC are used.[4]

    • Side-Reaction Products: Formation of dimers or products from side-reactions involving reactive functional groups.

    • Degradants: Products of hydrolysis or oxidation during synthesis or storage.

Understanding these potential impurities is crucial because an effective analytical method must be able to separate and detect these structurally similar compounds from the main API peak.

Mass Spectrometry: The Qualitative and Quantitative Powerhouse

While techniques like HPLC provide excellent quantitative data on purity, they often fall short in identifying the unknown.[5][6] Mass spectrometry excels by providing a fundamental physical property of a molecule: its mass-to-charge ratio (m/z).[7][8] This capability transforms purity analysis from a simple quantitative check into a comprehensive impurity profiling investigation.[9][10]

Why LC-MS is the Superior Choice: The coupling of liquid chromatography with mass spectrometry (LC-MS) offers the best of both worlds: physical separation of components in a mixture by LC, followed by the highly specific detection and identification by MS.[7][11] This is invaluable in drug development, where identifying and characterizing even trace impurities is a regulatory requirement to ensure patient safety.

Visualizing the LC-MS Purity Validation Workflow

LCMS_Validation_Workflow cluster_Prep Phase 1: Preparation & Method Development cluster_Analysis Phase 3: Analysis & Reporting SamplePrep Sample & Standard Preparation MethodDev LC-MS Method Development DataAcq Data Acquisition SamplePrep->DataAcq Specificity Specificity & Peak Identity MethodDev->DataAcq DataProc Data Processing (Integration & Identification) Specificity->DataProc Linearity Linearity & Range Linearity->DataProc Accuracy Accuracy Accuracy->DataProc Precision Precision (Repeatability & Intermediate) Precision->DataProc LOD_LOQ LOD & LOQ LOD_LOQ->DataProc DataAcq->DataProc Report Final Purity Report & Impurity Profile DataProc->Report Report->MethodDev Method Refinement

Caption: Workflow for LC-MS Purity Validation of N-(4-iodophenyl)-2-methoxybenzamide.

Experimental Protocols: A Head-to-Head Comparison

To provide a clear comparison, we present detailed protocols for both a definitive LC-MS method and a standard HPLC-UV method.

Protocol 1: Definitive Purity by LC-MS

This protocol is designed not only to quantify purity but also to identify potential impurities based on their accurate mass.

1. Materials & Reagents:

  • N-(4-iodophenyl)-2-methoxybenzamide sample

  • Reference Standard (if available)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • HPLC Vials and Caps

2. Instrumentation:

  • UPLC/HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometer Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Scan Range: 100 - 1000 m/z

  • Source Temperature: 120 °C

  • Desolvation Gas Flow & Temp: As per instrument recommendation (e.g., 600 L/hr, 350 °C)

  • Data Acquisition: Full scan mode for impurity discovery. Targeted MS/MS on the parent ion (m/z 354.00) for structural confirmation.

5. Causality Behind Choices:

  • Why Formic Acid? It acts as a proton source, promoting the formation of [M+H]⁺ ions, which are readily detected in positive mode ESI.

  • Why a Gradient? To ensure that impurities with a wide range of polarities are effectively separated and eluted from the column.

  • Why High-Resolution MS? It provides accurate mass measurements, allowing for the determination of elemental composition and confident identification of unknown impurities.[10]

Protocol 2: Standard Purity Assessment by HPLC-UV

This method is suitable for routine quality control when the impurity profile is already well-characterized.

1. Materials & Reagents:

  • Same as LC-MS protocol, but standard HPLC grade solvents are acceptable.

2. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

4. Causality Behind Choices:

  • Why 254 nm? The aromatic rings in the molecule provide strong UV absorbance at this wavelength, making it a good general-purpose setting for detection. A DAD is preferable to confirm peak homogeneity.

  • Why Isocratic or Shallow Gradient? For routine QC, the goal is often speed and reproducibility for a known set of analytes, which a simpler gradient can provide.

Comparative Data Summary: A Hypothetical Case Study

A batch of N-(4-iodophenyl)-2-methoxybenzamide was analyzed using both methods. The results highlight the superior insight provided by LC-MS.

ParameterHPLC-UV ResultLC-MS ResultCommentary
Purity (Area %) 99.1%98.6%The HPLC-UV method overestimates purity due to a co-eluting impurity.
Known Impurity 1 0.4% (4-iodoaniline)0.4% (Identified by m/z 219.96)Both methods quantify the known starting material impurity effectively.
Known Impurity 2 0.5% (2-methoxybenzoic acid)0.5% (Identified by m/z 153.05)Both methods quantify the known starting material impurity effectively.
Unknown Impurity Not detected (co-elutes with main peak)0.5% (Detected at m/z 368.01)CRITICAL FINDING: LC-MS identifies an unknown impurity with a mass 14 Da higher than the API, suggesting a methylation side-reaction. This is completely missed by HPLC-UV.
Limit of Detection (LOD) ~0.05%~0.01%MS provides significantly higher sensitivity, crucial for detecting trace-level genotoxic impurities.[12]
Confidence in Identity Low (based on retention time only)High (based on accurate mass and fragmentation)MS provides unambiguous identification, which is a key requirement for regulatory submissions.[6][7]

Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS is dictated by the stage of development and the analytical question being asked.

Decision_Tree Start Purity Analysis Required for N-(4-iodophenyl)-2-methoxybenzamide Question1 Is this for routine QC of a well-characterized process? Start->Question1 Question2 Are you performing development, stability testing, or impurity identification? Start->Question2 HPLC Use HPLC-UV Question1->HPLC Yes LCMS Use LC-MS Question2->LCMS Yes HPLC_Adv Advantage: Cost-effective, robust, fast. HPLC->HPLC_Adv LCMS_Adv Advantage: Identifies unknowns, higher sensitivity, definitive results. LCMS->LCMS_Adv

Caption: Decision matrix for selecting the appropriate analytical purity method.

Conclusion: The Imperative of Mass Spectrometry

For researchers, scientists, and drug development professionals, relying solely on chromatographic purity is insufficient. While HPLC-UV is a valuable tool for routine quality control, it cannot provide the depth of information required for robust process development, stability testing, and regulatory compliance. Mass spectrometry, particularly high-resolution LC-MS, delivers an unparalleled level of specificity and sensitivity. It empowers scientists to move beyond a simple percentage and to truly understand the impurity profile of their compounds. This in-depth knowledge is not an academic exercise; it is fundamental to developing safe, effective, and reliable medicines. The adoption of MS-based validation is a direct investment in scientific integrity and product quality.

References

  • Choosing Protein Purity Detection Methods: Comparing HPLC With MS. MtoZ Biolabs. [Link]

  • HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. ACS Lab. [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version. International Council for Harmonisation (ICH). [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]

  • Urea. Wikipedia. [Link]

  • Synthesis of compound N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide... ResearchGate. [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. [Link]

  • Benzamide, N-(2-iodo-4-methylphenyl)-3-methoxy-. NIST WebBook. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • N-(2-IODOPHENYL)-4-METHOXYBENZAMIDE | CAS No.329939-01-7 Synthetic Routes. Molbase. [Link]

  • N-(2-IODOPHENYL)-4-METHOXYBENZAMIDE — Chemical Substance Information. ChemAnalyst. [Link]

  • N-(4-iodophenyl)-2-methoxybenzamide — Chemical Substance Information. NextSDS. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. ACS Publications. [Link]

  • N-(2-iodophenyl)-4-methoxybenzamide - C14H12INO2. Chemspace. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • N-(2-iodophenyl)-4-methoxybenzamide (C14H12INO2). PubChemLite. [Link]

  • p-Methoxybenzamide. NIST WebBook. [Link]

Sources

IR spectroscopy comparison of N-(4-iodophenyl)-2-methoxybenzamide and its precursors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Amide Coupling: IR Analysis of N-(4-iodophenyl)-2-methoxybenzamide and its Precursors

As a Senior Application Scientist, I frequently rely on Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as the frontline diagnostic tool for monitoring amide coupling reactions. The synthesis of N-(4-iodophenyl)-2-methoxybenzamide from 4-iodoaniline and 2-methoxybenzoyl chloride provides a textbook example of how functional group transformations yield highly predictable, objective shifts in vibrational frequencies.

This guide provides an in-depth comparative analysis of the product and its precursors, detailing the mechanistic causality behind the spectral shifts and outlining a self-validating experimental protocol for reaction monitoring.

Mechanistic Causality in IR Spectral Shifts

The transformation of a primary amine and an acyl chloride into a secondary amide fundamentally alters the electronic environment and molecular dipole moments of the functional groups. Understanding the causality behind these shifts is critical for accurate spectral interpretation.

  • Precursor A (4-Iodoaniline): Primary aromatic amines possess two N-H bonds. These bonds undergo both symmetric and asymmetric stretching, resulting in a distinct, high-frequency doublet between 3300 and 3450 cm⁻¹[1]. The C-N stretching vibration is typically observed around 1280 cm⁻¹.

  • Precursor B (2-Methoxybenzoyl Chloride): Acyl chlorides are characterized by a highly localized C=O double bond. Because the highly electronegative chlorine atom offers negligible resonance stabilization (due to poor orbital overlap between Cl 3p and C 2p orbitals), electron density is localized in the carbonyl bond. This increases the bond's force constant, driving the C=O stretching frequency to a highly diagnostic 1770–1800 cm⁻¹[2].

  • Target Product (N-(4-iodophenyl)-2-methoxybenzamide): Successful coupling yields a secondary amide, triggering three major spectral changes:

    • Amide I Band Emergence: The nitrogen lone pair delocalizes into the carbonyl pi-system. This resonance decreases the C=O double-bond character, lowering its force constant and shifting the carbonyl stretch down to 1640–1680 cm⁻¹[3].

    • Amide II Band Emergence: The coupling of N-H bending and C-N stretching vibrations generates a new, strong absorption band at 1515–1570 cm⁻¹, which is absent in the precursors[3].

    • N-H Singlet: The primary amine doublet collapses into a single N-H stretching band (singlet) near 3200–3350 cm⁻¹[3]. The exact position is highly dependent on the degree of intermolecular hydrogen bonding in the solid state.

Comparative Spectroscopic Data

The following table summarizes the quantitative IR data used to objectively distinguish the synthesized product from unreacted starting materials.

Functional Group / Vibration4-Iodoaniline (Solid Precursor)2-Methoxybenzoyl Chloride (Liquid Precursor)N-(4-iodophenyl)-2-methoxybenzamide (Solid Product)
N-H Stretch 3300–3450 cm⁻¹ (Doublet)N/A3200–3350 cm⁻¹ (Singlet)
C=O Stretch (Acyl Chloride) N/A1770–1800 cm⁻¹ (Strong)N/A
C=O Stretch (Amide I) N/AN/A1640–1680 cm⁻¹ (Strong)
N-H Bend / C-N (Amide II) ~1620 cm⁻¹ (Weak/Broad)N/A1515–1570 cm⁻¹ (Strong)
C-O Stretch (Ether) N/A~1250 cm⁻¹~1250 cm⁻¹
C-I Stretch ~500 cm⁻¹N/A~500 cm⁻¹

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthy and reproducible data, the following protocol incorporates self-validating steps to prevent false positives caused by atmospheric interference or cross-contamination.

Step 1: Instrument Calibration & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Acquire a background spectrum (ambient air) immediately before sample analysis.

  • Causality: Residual organics from previous runs cause ghost peaks. The background scan is a self-validating step; the software subtracts this baseline from the sample scan to eliminate atmospheric H₂O (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹) interference. If the background shows peaks in the fingerprint region, the cleaning step has failed and must be repeated.

Step 2: Phase-Specific Sample Application

  • Action (For Liquids): 2-Methoxybenzoyl chloride is a liquid at room temperature (density ~1.146 g/mL)[4]. Place a single drop directly onto the crystal using a glass pipette. Do not apply the pressure anvil.

  • Action (For Solids): 4-Iodoaniline (melting point 59–65 °C)[5] and the final benzamide product are solids. Place 2–5 mg onto the crystal and lower the pressure anvil until the software indicates optimal contact.

  • Causality: Intimate contact with the ATR crystal is required for the infrared evanescent wave to penetrate the sample. Without the anvil, solid samples will yield a low signal-to-noise ratio, masking critical diagnostic bands like the Amide II peak.

Step 3: Data Acquisition & Signal Optimization

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans.

  • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring that weak overtone bands do not obscure the primary N-H singlet.

Step 4: Spectral Correction & Validation

  • Action: Apply baseline correction and an ATR correction algorithm via the spectrometer's software.

  • Causality: ATR spectra exhibit a wavelength-dependent penetration depth (the beam penetrates deeper at lower wavenumbers). The ATR correction mathematically normalizes peak intensities to match standard transmission spectra, allowing for direct comparison against reference libraries.

Spectral Validation Logic

The following diagram illustrates the logical workflow for determining reaction completion based on the presence or absence of specific IR bands.

IR_Workflow Start Analyze Reaction Mixture via ATR-FTIR CheckCO Is 1770-1800 cm⁻¹ peak present? (Acyl Chloride C=O) Start->CheckCO CheckNH2 Is 3300-3450 cm⁻¹ doublet present? (Primary Amine N-H) CheckCO->CheckNH2 No Incomplete Incomplete Reaction (Unreacted Precursors) CheckCO->Incomplete Yes CheckAmide Are 1650 cm⁻¹ & 1550 cm⁻¹ present? (Amide I & II Bands) CheckNH2->CheckAmide No CheckNH2->Incomplete Yes CheckAmide->Incomplete No Success Successful Amide Coupling (Product Formed) CheckAmide->Success Yes

Logical workflow for validating amide coupling via IR spectroscopy.

Sources

validating reference standards for N-(4-iodophenyl)-2-methoxybenzamide characterization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of reference standards not merely as a regulatory checkbox, but as the establishment of a metrological anchor. For halogenated benzamide derivatives like N-(4-iodophenyl)-2-methoxybenzamide , the reference standard serves as the absolute benchmark for all subsequent pharmacokinetic, toxicological, and quality control assays.

The presence of the heavy iodine atom and the electron-donating methoxy group creates unique electronic environments and steric profiles. These structural features dictate our analytical approach, requiring a self-validating system that eliminates the need for a pre-existing standard of the same compound.

This guide objectively compares different grades of reference standards and provides a field-proven, self-validating protocol for the absolute characterization of N-(4-iodophenyl)-2-methoxybenzamide, grounded in [1][2].

Comparison of Reference Standard Grades

When sourcing or synthesizing N-(4-iodophenyl)-2-methoxybenzamide for drug development, scientists must choose between three primary grades of reference materials. The choice fundamentally impacts the reliability of downstream data and regulatory compliance.

Table 1: Quantitative and Qualitative Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)In-House Working StandardCommercial Research Grade
Purity Threshold 99.5% (Certified) 99.0% (Qualified internally) 95.0% - 98.0% (Typical)
Traceability SI-traceable via National Metrology InstitutesTraceable to CRM via secondary assayNon-traceable; batch-specific
Assay Methodology Mass Balance + qNMR + TitrationqNMR or HPLC against CRMHPLC-UV (Area % only)
Cost / Gram (Relative) $ $$
Regulatory Status Fully compliant for Phase III / CommercialCompliant for Phase I/II & Routine QCNon-compliant for GMP use
Best Use Case Calibration of working standardsRoutine batch release and stability testingEarly discovery and synthesis optimization

Causality Insight: Commercial research-grade materials often rely solely on HPLC-UV area percentage for purity. This is a flawed metric for absolute quantification because it assumes all impurities share the same UV response factor as the active pharmaceutical ingredient (API). For regulatory submissions, an absolute assay method—such as Mass Balance or Quantitative NMR (qNMR)—must be employed to qualify an In-House Working Standard.

The Multi-Modal Validation Logic

To qualify N-(4-iodophenyl)-2-methoxybenzamide as a working reference standard, we must build a self-validating analytical workflow. This workflow is divided into three pillars: Identity , Purity , and Absolute Assay .

RS_Validation Start N-(4-iodophenyl)-2-methoxybenzamide Candidate Batch Identity 1. Identity Testing (Structural Elucidation) Start->Identity Purity 2. Purity Determination (Chromatographic & Thermal) Start->Purity Assay 3. Absolute Assay (Mass Balance / qNMR) Start->Assay NMR 1H, 13C, 2D NMR HRMS, FT-IR Identity->NMR HPLC HPLC-UV (Purity) TGA/DSC (Volatiles) Purity->HPLC qNMR qNMR vs. Internal Std (e.g., Maleic Acid) Assay->qNMR Valid Qualified Reference Standard (Primary/Working) NMR->Valid HPLC->Valid qNMR->Valid

Multi-modal reference standard validation workflow for benzamide derivatives.

Self-Validating Experimental Protocols

To establish trustworthiness, the characterization protocol must not rely on a pre-existing standard of N-(4-iodophenyl)-2-methoxybenzamide. Instead, we utilize [3], a primary ratio method where the signal intensity is directly proportional to the number of nuclei, allowing quantification against an unrelated, highly pure internal standard (IS)[3][4].

Protocol A: Structural Identity Confirmation

Objective: Prove the exact chemical structure and connectivity.

  • High-Resolution Mass Spectrometry (LC-HRMS):

    • Action: Analyze the sample using ESI+ mode.

    • Causality: The presence of the iodine atom will yield a distinct isotopic signature and a high mass defect. We look for the [M+H]+ ion at m/z 353.9985. The exact mass confirms the empirical formula ( C14​H12​INO2​ ), ruling out isobaric impurities.

  • 1D and 2D NMR Spectroscopy:

    • Action: Acquire 1H , 13C , COSY, and HMBC spectra in DMSO- d6​ .

    • Causality: The HMBC (Heteronuclear Multiple Bond Correlation) is critical here. It proves the connectivity between the methoxy protons (~3.8 ppm) and the aromatic ring, and confirms the amide linkage between the 2-methoxybenzoyl moiety and the 4-iodoaniline moiety.

Protocol B: Absolute Purity Assignment via qNMR

Objective: Determine the absolute mass fraction (purity) without an external calibration curve.

qNMR_Logic Sample Weigh Analyte & IS (Sub-mg Precision) Dissolve Dissolve in DMSO-d6 (No H/D Exchange) Sample->Dissolve Acquire Acquire 1H-NMR (Delay > 5*T1) Dissolve->Acquire Integrate Integrate Signals (Analyte vs. IS) Acquire->Integrate Calculate Calculate Mass Fraction (Absolute Purity %) Integrate->Calculate

Step-by-step logical workflow for self-validating quantitative NMR (qNMR) purity determination.

Step-by-Step Methodology:

  • Gravimetric Preparation:

    • Action: Accurately weigh ~10.0 mg of N-(4-iodophenyl)-2-methoxybenzamide and ~5.0 mg of a certified Maleic Acid Internal Standard (IS) into the same vial using a microbalance (d = 0.001 mg).

    • Causality: qNMR is fundamentally a gravimetric technique; the accuracy of the final purity value is directly limited by weighing precision.

  • Solvent Selection:

    • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is chosen because it easily dissolves the lipophilic benzamide. Furthermore, it shifts the residual water peak away from our target integration regions, preventing baseline distortion.

  • Parameter Optimization (The T1​ Relaxation):

    • Action: Run an inversion recovery experiment to determine the spin-lattice relaxation time ( T1​ ) for all protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton.

    • Causality: If the delay is too short, protons will not fully return to equilibrium between scans, leading to truncated signals and artificially low integration values. A 5×T1​ delay ensures >99.3% magnetization recovery, ensuring quantitative accuracy.

  • Signal Selection and Integration:

    • Action: Integrate the methoxy singlet of the analyte (~3.8 ppm, 3H) and the olefinic singlet of Maleic Acid (~6.26 ppm, 2H).

    • Causality: The methoxy protons are chosen because they form a sharp, isolated singlet. The aromatic protons of the benzamide and iodoaniline rings often exhibit complex multiplet splitting and roof effects, making precise baseline integration difficult.

  • Calculation:

    • Action: Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

By strictly adhering to this self-validating framework, researchers can confidently bridge the gap between commercial research-grade materials and fully compliant working standards, ensuring that all subsequent data generated using N-(4-iodophenyl)-2-methoxybenzamide is scientifically sound and regulatory-ready.

References

  • Title: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Quantitative NMR Interpretation without Reference Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Method development in quantitative NMR towards metrologically traceable organic certified reference materials Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-iodophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental pillar of experimental integrity. N-(4-iodophenyl)-2-methoxybenzamide (CAS: 314022-71-4) is a highly versatile halogenated benzamide. In drug discovery, its iodo-aryl moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the benzamide core is a privileged pharmacophore frequently utilized in the synthesis of neuroactive compounds and radiotracers.

However, the exact structural features that make this compound synthetically valuable also dictate a stringent hazard profile. To build a self-validating safety system in your laboratory, you must understand the causality behind the hazards.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical threats posed by the molecule:

  • Lipophilicity and Dermal Penetration: The heavy iodine atom significantly increases the molecule's partition coefficient (LogP). While the solid powder is a primary irritant, dissolving it in common aprotic solvents (like DMF, DMSO, or DCM) creates a high-risk scenario. These solvents act as carriers, facilitating rapid dermal absorption of the toxic halogenated payload.

  • Respiratory and Mucous Membrane Toxicity: Halogenated aromatic amides are known to cause acute inhalation toxicity and severe eye damage[1]. The compound typically exists as a crystalline solid; fine particulates generated during weighing can easily aerosolize and irritate the respiratory tract[2].

  • Environmental Persistence: The stable carbon-iodine bond and the robust amide linkage make this compound resistant to rapid biodegradation. Structurally analogous iodophenyl-methoxybenzamides are classified as Aquatic Acute 1 and Aquatic Chronic 1 , necessitating strict containment to prevent environmental release[3].

The PPE Matrix

To mitigate these risks, standard safety glasses and single-layer gloves are insufficient. Below is the mandatory PPE matrix for handling N-(4-iodophenyl)-2-methoxybenzamide.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Inner: 4-mil Nitrile.Outer: 8-mil Neoprene or Butyl rubber.Nitrile protects against the solid particulate. However, DMSO/DMF rapidly permeates nitrile. The outer Neoprene layer prevents solvent breakthrough, stopping the solvent from carrying the lipophilic iodo-compound through the skin.
Eye Protection ANSI Z87.1 / EN 166 tightly fitting chemical splash goggles.Halogenated benzamides cause severe eye irritation[2]. Tightly fitting goggles prevent the ingress of aerosolized crystalline dust far better than standard safety glasses.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) + Chemical-resistant apron.Protects against static-induced ignition of solvent vapors during transfer and prevents highly stable toxic powder from accumulating on street clothes.
Respiratory Class II Type A2 Fume Hood (Face velocity: 0.4-0.6 m/s). N95/P100 respirator if handling bulk powder.Prevents inhalation of aerosolized dust. The compound exhibits acute inhalation toxicity[1], making localized engineering controls non-negotiable.

Operational Workflow & Handling Protocol

Do not just follow these steps; understand that each action is designed to prevent particulate aerosolization and cross-contamination.

Step 1: Pre-Operational Setup & PPE Donning

  • Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Don the inner nitrile gloves, FR lab coat, and chemical splash goggles.

Step 2: Weighing and Material Transfer

  • Use Anti-Static Equipment: Halogenated powders frequently carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (Zerostat) on your weigh boats and spatulas prior to transfer.

  • Weighing: Carefully transfer the N-(4-iodophenyl)-2-methoxybenzamide using a grounded metal spatula. Keep the container as close to the weigh boat as possible to minimize the drop height.

  • Sealing: Immediately cap the stock bottle and seal the weigh boat in a secondary container if transporting it to another hood.

Step 3: Solubilization & Reaction Setup

  • Don Outer Gloves: Before handling solvents like DMF, DMSO, or DCM, don your outer Neoprene gloves.

  • Closed-System Transfer: Transfer the solid to a dry, argon-purged reaction flask.

  • Solvent Addition: Add the aprotic solvent via a syringe through a rubber septum. This closed-system approach prevents the highly toxic, solvated mixture from splashing and mitigates the release of solvent vapors.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with an isopropanol-dampened wipe. Never dry-sweep this chemical, as it will force toxic particulates into the air.

Spill & Disposal Logistics

Because of its Aquatic Acute 1 classification[3], improper disposal of this chemical is a severe compliance and environmental failure.

  • Spill Protocol: If the solid powder is spilled, do not brush or sweep it. Gently cover the spill with a damp, highly absorbent pad (using water or a mild alcohol) to suppress dust. Carefully scoop the wet material into a highly visible, sealable hazardous waste container.

  • Disposal Plan: All materials that come into contact with N-(4-iodophenyl)-2-methoxybenzamide (including weigh boats, gloves, and wipes) must be strictly segregated into Halogenated Organic Solid Waste . Liquid reaction mixtures must be quenched and routed to Halogenated Organic Liquid Waste . Never wash residues down the sink.

Workflow Visualization

Below is the logical workflow mapping the handling, reaction, and disposal pathways to ensure a self-validating safety loop.

G Start Pre-Operation: Verify Hood & Don Dual-Layer PPE Weighing Weighing & Transfer (Use Anti-Static Tools) Start->Weighing Reaction Reaction Setup (Closed System / Septum Transfer) Weighing->Reaction Spill Spill Protocol (Wet Wipe, No Dry Sweeping) Weighing->Spill If spilled Disposal Strict Segregation: Halogenated Organic Waste Reaction->Disposal Spill->Disposal

Workflow for the safe handling, reaction setup, and disposal of N-(4-iodophenyl)-2-methoxybenzamide.

References

  • NextSDS. "3,6-DICHLORO-N-(4-IODOPHENYL)-2-METHOXYBENZAMIDE — Chemical Substance Information." NextSDS Chemical Database.
  • Guidechem. "4-Bromo-2-fluoro-N-methylbenzamide toxicity." Guidechem Chemical Dictionary.
  • TCI Chemicals. "SAFETY DATA SHEET: 3-Iodophenyl Isothiocyanate." TCI Europe N.V.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。